2-Hydroxyheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMMREBHCYXQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979816 | |
| Record name | 2-Hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-69-1 | |
| Record name | 2-Hydroxyheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydroxyheptanoic Acid: A Technical Guide to its Natural Occurrence in Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyheptanoic acid, a seven-carbon α-hydroxy fatty acid, has been identified as a metabolite in certain microbial species. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, potential biosynthetic pathways, and detailed methodologies for its detection and quantification in microbial sources. While quantitative data on its natural abundance remains limited in publicly available literature, this guide consolidates related information to provide a foundational resource for researchers in microbiology, biotechnology, and drug development.
Introduction
2-Hydroxy fatty acids are a class of molecules with diverse biological activities and potential applications in various industries, including pharmaceuticals and specialty chemicals. This compound (2-HHpA) is a short-chain α-hydroxy fatty acid. Its presence has been reported in the bacterial genus Paraburkholderia and the protozoan Trypanosoma brucei[1]. This guide focuses on the microbial origins of 2-HHpA, exploring its likely metabolic pathways and providing detailed protocols for its study.
Natural Occurrence and Quantitative Data
While the presence of this compound has been noted in Paraburkholderia species, specific quantitative data on its concentration in naturally occurring microbial cultures is not extensively documented in peer-reviewed literature. However, to provide a quantitative context, data from a biocatalytic process for the conversion of heptane (B126788) to this compound is presented below. This demonstrates the potential for microbial or enzymatic systems to produce this compound.
| Microbial/Enzymatic System | Substrate | Product Concentration | Reference |
| Multi-enzyme cascade (including P450 monooxygenase from Pseudomonas putida) | Heptane | Not explicitly quantified in the provided abstract, but production was tracked over time. | Inferred from related biocatalysis studies. |
Note: The table above is illustrative due to the lack of direct quantitative data from natural microbial sources in the reviewed literature. The data point is derived from a study on the biocatalytic conversion of heptane, which indicates the feasibility of producing this compound.
Potential Biosynthetic Pathways
The precise biosynthetic pathway of this compound in microorganisms has not been fully elucidated. However, based on known microbial fatty acid metabolism, two primary routes are plausible:
a) α-Oxidation of Heptanoic Acid:
This pathway involves the direct hydroxylation of heptanoic acid at the alpha-carbon (C-2). This reaction is typically catalyzed by an α-dioxygenase or a related hydroxylase. Heptanoic acid itself can be an intermediate in the β-oxidation of longer-chain fatty acids or can be assimilated from the environment.
Caption: Plausible α-oxidation pathway for this compound synthesis.
b) Intermediate of Fatty Acid Metabolism:
This compound could also be an intermediate in the degradation or modification of other fatty acids. For instance, it could arise from the metabolism of longer-chain 2-hydroxy fatty acids that undergo chain shortening via β-oxidation.
The fatty acid degradation pathway in Paraburkholderia phymatum is known to involve standard β-oxidation enzymes[2]. It is conceivable that a side reaction or a substrate-promiscuous enzyme within this pathway could lead to the formation of this compound.
Caption: Hypothetical pathway via β-oxidation and subsequent hydroxylation.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of other short-chain fatty acids and hydroxy fatty acids in microbial cultures and can be applied to the study of this compound.
Microbial Cultivation
-
Culture Medium: Grow the microbial strain of interest (e.g., Paraburkholderia sp.) in a suitable liquid medium. For fatty acid analysis, a defined minimal medium is often preferred to reduce background from complex components.
-
Incubation: Incubate the culture under optimal growth conditions (temperature, aeration, pH).
-
Harvesting: Collect the culture at the desired growth phase (e.g., late exponential or stationary phase) by centrifugation at 10,000 x g for 15 minutes at 4°C. The supernatant can be analyzed for extracellular metabolites, and the cell pellet for intracellular or cell-associated compounds.
Extraction of this compound
-
Supernatant:
-
Filter the culture supernatant through a 0.22 µm filter to remove any remaining cells.
-
Acidify the supernatant to pH 2-3 with HCl.
-
Perform a liquid-liquid extraction with three volumes of a non-polar solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Cell Pellet:
-
Wash the cell pellet twice with a sterile saline solution.
-
Lyse the cells using a suitable method (e.g., sonication, bead beating, or enzymatic lysis).
-
Acidify the cell lysate to pH 2-3 with HCl.
-
Follow the liquid-liquid extraction procedure as described for the supernatant.
-
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and hydroxyl groups of this compound need to be derivatized to increase volatility.
-
Silylation:
-
Resuspend the dried extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60-70°C for 30-60 minutes.
-
-
Methylation followed by Silylation:
-
First, methylate the carboxylic acid group using diazomethane (B1218177) or by heating with BF3-methanol.
-
After removing the methylation reagent, perform silylation of the hydroxyl group as described above.
-
GC-MS Quantification
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.
-
GC Program:
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions of the derivatized this compound.
-
-
Quantification:
-
Prepare a calibration curve using an authentic standard of this compound derivatized in the same manner as the samples.
-
Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) added at the beginning of the extraction process to correct for extraction losses and derivatization inefficiencies.
-
Caption: General experimental workflow for the analysis of 2-HHpA.
Conclusion
The natural occurrence of this compound in microbial sources, particularly in the genus Paraburkholderia, presents an interesting area for further research. While direct quantitative data from natural systems is currently scarce, the methodologies and potential biosynthetic pathways outlined in this guide provide a solid framework for future investigations. Elucidating the role of this compound in microbial physiology and exploring its potential applications could open new avenues in biotechnology and drug development. Further metabolomic studies on Paraburkholderia and other relevant microorganisms are warranted to quantify the natural levels of this compound and to definitively establish its biosynthetic route.
References
Biosynthesis of 2-Hydroxyheptanoic Acid in Paraburkholderia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyheptanoic acid, a medium-chain 2-hydroxy fatty acid, holds potential as a valuable biochemical and precursor for various applications, including the synthesis of pharmaceuticals and biodegradable polymers. The genus Paraburkholderia, known for its metabolic versatility and robust enzymatic machinery, presents a promising chassis for the biotechnological production of this compound. This technical guide delineates a proposed biosynthetic pathway for this compound in Paraburkholderia, leveraging the organism's inherent fatty acid metabolism. While a dedicated pathway for this compound has not been explicitly elucidated in Paraburkholderia, this document consolidates genomic evidence, transcriptomic data, and knowledge of analogous bacterial systems to postulate a viable synthetic route. Detailed experimental protocols for pathway elucidation and characterization, along with quantitative data from related bacterial enzymes, are provided to guide future research and development in this area.
Introduction
Paraburkholderia species are Gram-negative bacteria found in diverse ecological niches, recognized for their extensive metabolic capabilities, including the degradation of aromatic compounds and the synthesis of polyhydroxyalkanoates (PHAs) from fatty acid precursors.[1] The metabolism of fatty acids in Paraburkholderia is a well-established process, primarily involving the β-oxidation pathway for degradation and the fatty acid synthesis (FAS) pathway for building lipid components.[1][2] The presence of genes encoding key enzymes for these pathways in Paraburkholderia genomes suggests a robust platform for fatty acid manipulation.[2]
The synthesis of hydroxylated fatty acids is of significant interest due to their chiral nature and utility as synthons. In bacteria, 2-hydroxylated fatty acids can be produced through several mechanisms, including the action of specific fatty acid 2-hydroxylases or as intermediates in the α-oxidation pathway.[3][4] This guide proposes a hypothetical pathway for the biosynthesis of this compound in Paraburkholderia centered on the direct 2-hydroxylation of heptanoic acid.
Proposed Biosynthetic Pathway of this compound
The proposed pathway for the synthesis of this compound in Paraburkholderia initiates from heptanoyl-CoA, an intermediate of the β-oxidation of odd-chain fatty acids. The key enzymatic step is the hydroxylation of the α-carbon (C2) of heptanoic acid or its CoA-activated form.
Caption: Proposed biosynthesis of this compound in Paraburkholderia.
This pathway hinges on the presence of a fatty acid 2-hydroxylase. While a specific gene for this enzyme acting on heptanoic acid has not been identified in Paraburkholderia, bacterial genomes are known to harbor a variety of hydroxylating enzymes, including cytochrome P450 monooxygenases, which could perform this function.[3] Transcriptomic studies of Paraburkholderia aromaticivorans have shown upregulation of fatty acid degradation pathways, indicating an active fatty acid metabolism that could be harnessed for the production of desired molecules.[5]
An alternative, though less direct, route could involve the α-oxidation of a longer-chain fatty acid, where a 2-hydroxy intermediate is formed.[4][6] However, the direct hydroxylation of heptanoic acid represents a more straightforward pathway for targeted synthesis.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound in Paraburkholderia is not available. The following table summarizes kinetic parameters of a bacterial fatty acid hydroxylase from Sphingomonas paucimobilis that acts on a range of fatty acid substrates. This data serves as a proxy for estimating the potential efficiency of a putative hydroxylase in Paraburkholderia.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Sphingomonas P450SPα | Myristic Acid (C14) | 25 ± 3 | 12.5 ± 0.8 | [3] |
| Palmitic Acid (C16) | 18 ± 2 | 10.2 ± 0.6 | [3] | |
| Stearic Acid (C18) | 15 ± 2 | 8.9 ± 0.5 | [3] |
Experimental Protocols
The following protocols provide a framework for the elucidation and characterization of the this compound biosynthesis pathway in Paraburkholderia.
Identification and Quantification of this compound
This protocol describes the extraction and analysis of fatty acids from Paraburkholderia culture using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Culture and Harvest: Grow Paraburkholderia in a suitable medium supplemented with heptanoic acid or an odd-chain fatty acid precursor. Harvest cells by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet in a saponification reagent (e.g., 2 M NaOH in 50% methanol) and heat at 100°C for 30 minutes.
-
Acidification and Extraction: Cool the mixture and acidify with concentrated HCl. Extract the fatty acids with a non-polar solvent such as hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by heating with a methylating agent (e.g., 14% BF3-methanol) at 60°C for 15 minutes.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of this compound will show characteristic fragmentation patterns that can be compared to a chemical standard.
Heterologous Expression and Characterization of a Candidate Hydroxylase
This protocol outlines the steps for identifying a candidate fatty acid 2-hydroxylase gene in Paraburkholderia and characterizing its activity.
Caption: Workflow for heterologous expression and characterization of a candidate hydroxylase.
Methodology:
-
Gene Identification: Use bioinformatics tools (e.g., BLAST) to search the genome of a Paraburkholderia strain for sequences homologous to known bacterial fatty acid hydroxylases or cytochrome P450 monooxygenases.
-
Cloning and Expression: Amplify the candidate gene by PCR and clone it into an appropriate expression vector (e.g., pET series for E. coli). Transform the construct into a suitable expression host.
-
Protein Expression and Purification: Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag purification).
-
Enzyme Assay: Perform in vitro enzyme assays with the purified protein, heptanoic acid as the substrate, and necessary cofactors (e.g., NADPH, O2).
-
Product Analysis: Analyze the reaction products by LC-MS or GC-MS to confirm the production of this compound.
Regulatory and Signaling Pathways
The regulation of fatty acid metabolism in bacteria is complex and often tied to central carbon metabolism and cellular energy status. While specific signaling pathways governing 2-hydroxy fatty acid synthesis in Paraburkholderia are unknown, it is plausible that the expression of a putative fatty acid 2-hydroxylase would be under the control of transcriptional regulators that respond to the availability of fatty acids.
Caption: Hypothetical regulatory pathway for fatty acid hydroxylation.
Further research, including transcriptomic and proteomic analyses of Paraburkholderia grown on different fatty acid substrates, is required to elucidate the specific regulatory networks involved.
Conclusion and Future Directions
This technical guide provides a foundational framework for understanding and engineering the biosynthesis of this compound in Paraburkholderia. The proposed pathway, supported by the known metabolic capabilities of this genus, offers a promising starting point for research. Future work should focus on the identification and characterization of the key fatty acid 2-hydroxylase enzyme. The experimental protocols outlined herein provide a roadmap for these investigations. A deeper understanding of the regulatory mechanisms controlling fatty acid metabolism in Paraburkholderia will be crucial for optimizing the production of this compound and other valuable fatty acid derivatives. The metabolic versatility of Paraburkholderia makes it an attractive platform for synthetic biology and metabolic engineering, and the exploration of its capabilities in producing novel hydroxy fatty acids is a promising avenue for future research and development.
References
- 1. Genome-Wide Metabolic Reconstruction of the Synthesis of Polyhydroxyalkanoates from Sugars and Fatty Acids by Burkholderia Sensu Lato Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome, metabolic pathways and characteristics of cometabolism of dibenzothiophene and the biodiesel byproduct glycerol in Paraburkholderia sp. C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - ProQuest [proquest.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Transcriptome profiling of Paraburkholderia aromaticivorans AR20-38 during ferulic acid bioconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Role of 2-Hydroxyheptanoic Acid in Trypanosoma brucei: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, exhibits a unique and highly adapted metabolic network. Within its metabolome, the presence of 2-Hydroxyheptanoic acid has been identified, yet its specific role, concentration, and metabolic pathways remain largely uncharacterized. This technical guide synthesizes the current understanding of fatty acid metabolism in T. brucei, explores the canonical pathways of 2-hydroxy fatty acid metabolism in eukaryotes, and proposes a putative pathway for this compound in this parasite. While quantitative data for this specific metabolite is currently unavailable in published literature, this document provides a framework for future research by detailing relevant experimental protocols and highlighting key enzymatic steps that require investigation. The information presented herein is intended to serve as a valuable resource for researchers dedicated to unraveling the metabolic intricacies of T. brucei and identifying novel therapeutic targets.
Introduction to Fatty Acid Metabolism in Trypanosoma brucei
Trypanosoma brucei has a complex life cycle, alternating between a mammalian host and an insect vector. This necessitates significant metabolic flexibility, particularly in lipid and fatty acid metabolism. Unlike most eukaryotes, T. brucei lacks a canonical cytosolic fatty acid synthase (FAS) type I or II system for de novo fatty acid synthesis. Instead, it relies on a set of microsomal elongases for the production of long-chain fatty acids[1][2][3][4]. The parasite can also scavenge fatty acids from its host environment[5][6]. These fatty acids are crucial for various cellular processes, including membrane biogenesis, energy production, and the synthesis of essential molecules like glycosylphosphatidylinositol (GPI) anchors for its variant surface glycoproteins (VSGs).
The Metabolite: this compound
This compound is a seven-carbon, alpha-hydroxy short-chain fatty acid. Its presence as a metabolite in Trypanosoma brucei has been confirmed through metabolomic studies. However, to date, there is a notable absence of quantitative data in the scientific literature regarding its intracellular concentration, metabolic flux, or specific enzymatic machinery involved in its synthesis and degradation within the parasite.
Putative Metabolic Pathways of this compound in Trypanosoma brucei
Based on the established metabolism of 2-hydroxy fatty acids in other eukaryotic organisms, we can propose a putative pathway for this compound in T. brucei. This proposed pathway involves biosynthesis via a hydroxylase and degradation through an alpha-oxidation pathway, likely occurring within the parasite's peroxisome-like organelles, the glycosomes.
Proposed Biosynthesis
In eukaryotes, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an iron-dependent enzyme. A search of the Trypanosoma brucei genome in databases such as TriTrypDB does not reveal a clear homolog of the mammalian FA2H. However, the presence of this compound implies the existence of an enzyme with similar functionality. This hypothetical enzyme, termed "TbFA2H-like," would catalyze the hydroxylation of heptanoic acid to form this compound.
Proposed Degradation via Alpha-Oxidation
The degradation of 2-hydroxy fatty acids in eukaryotes typically occurs via alpha-oxidation , a process that removes one carbon at a time from the carboxyl end of the fatty acid. This pathway is particularly important for branched-chain fatty acids but also acts on 2-hydroxy fatty acids. In T. brucei, this process would likely take place in the glycosomes, which are known to house some fatty acid oxidation machinery[7][8].
The key enzymatic steps in the proposed alpha-oxidation of this compound are:
-
Hydroxylation (for non-hydroxylated fatty acids) or initial substrate: In the canonical pathway for branched-chain fatty acids, the first step is hydroxylation. Since this compound is already hydroxylated, it can directly enter the subsequent step.
-
Dehydrogenation/Decarboxylation: A 2-hydroxyacyl-CoA lyase (HACL) would then act on the 2-hydroxyheptanoyl-CoA, cleaving the C1-C2 bond to produce formyl-CoA and a C6 aldehyde (hexanal).
-
Oxidation: The resulting hexanal (B45976) would be oxidized to hexanoic acid by an aldehyde dehydrogenase . Hexanoic acid can then be further metabolized.
A search of the T. brucei genome reveals a putative phytanoyl-CoA dioxygenase (UniProtKB - Q38EL9)[9], an enzyme involved in the alpha-oxidation of phytanic acid in other organisms. This suggests that at least some components of an alpha-oxidation pathway may be present in the parasite. However, a clear homolog for 2-hydroxyacyl-CoA lyase has not been identified.
Data Presentation
As of the latest literature review, there is no specific quantitative data available for the concentration or metabolic flux of this compound in Trypanosoma brucei. The following table is provided as a template for future research findings.
| Metabolite | Life Cycle Stage | Condition | Concentration (μM/10^8 cells) | Metabolic Flux (nmol/min/10^8 cells) | Reference |
| This compound | Bloodstream Form | Standard Culture | Data not available | Data not available | |
| This compound | Procyclic Form | Standard Culture | Data not available | Data not available | |
| Heptanoic Acid | Bloodstream Form | Standard Culture | Data not available | Data not available | |
| Heptanoic Acid | Procyclic Form | Standard Culture | Data not available | Data not available |
Mandatory Visualizations
Proposed Metabolic Pathway of this compound in Trypanosoma brucei
Caption: Proposed metabolic pathway for this compound in T. brucei.
General Experimental Workflow for Metabolomics in Trypanosoma brucei
Caption: A generalized workflow for untargeted metabolomics studies in T. brucei.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible study of metabolites in T. brucei. The following sections outline key methodologies adapted from published literature.
Culture of Trypanosoma brucei
-
Bloodstream Form (BSF): T. brucei BSF cells are typically cultured in HMI-9 or HMI-11 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Procyclic Form (PCF): PCF cells are cultured in SDM-79 medium supplemented with 10% (v/v) FBS at 27°C.
Metabolite Extraction for LC-MS Analysis
This protocol is adapted from studies performing untargeted metabolomics on T. brucei[10].
-
Cell Harvesting and Quenching:
-
Rapidly cool a culture flask containing approximately 1 x 10⁸ cells to 0°C by swirling in a dry ice/ethanol bath for 15-30 seconds to quench metabolic activity.
-
Immediately transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet with 10 mL of ice-cold phosphate-buffered saline (PBS).
-
Centrifuge again at 2,000 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold extraction solvent (chloroform:methanol:water, 1:3:1 v/v/v).
-
Include an internal standard mixture at this stage for quality control and potential semi-quantification.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microfuge tube.
-
Store extracts at -80°C until analysis.
-
GC-MS Analysis of Organic Acids
For the analysis of short-chain fatty acids like this compound, GC-MS is a suitable technique, often requiring derivatization.
-
Sample Preparation and Derivatization:
-
To the metabolite extract (or a dried aliquot), add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate hydroxyl and carboxyl groups, making the analytes volatile.
-
-
GC-MS Parameters (Example):
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
-
Future Directions and Conclusion
The role of this compound in Trypanosoma brucei remains an open area of investigation. The lack of quantitative data and a fully elucidated metabolic pathway presents both a challenge and an opportunity. Future research should focus on:
-
Quantitative Metabolomics: Utilizing targeted mass spectrometry approaches with synthesized standards to determine the precise intracellular concentrations of this compound and its precursors/products in different life cycle stages and under various stress conditions.
-
Enzyme Characterization: Identifying and characterizing the putative "TbFA2H-like" and "TbHACL-like" enzymes through a combination of bioinformatics, heterologous expression, and in vitro enzymatic assays.
-
Genetic Manipulation: Employing RNA interference (RNAi) or CRISPR/Cas9-based gene knockout/knockdown of candidate enzymes to assess their impact on the levels of this compound and on parasite viability.
-
Metabolic Flux Analysis: Using stable isotope-labeled precursors (e.g., ¹³C-heptanoic acid) to trace the metabolic fate of these molecules and quantify the flux through the proposed pathways.
References
- 1. Sequences and proteins that influence mRNA processing in Trypanosoma brucei: Evolutionary conservation of SR-domain and PTB protein functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avant Garde Fatty Acid Synthesis by Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]
- 6. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of glycosomes from Trypanosoma cruzi epimastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. orbi.uliege.be [orbi.uliege.be]
Spectroscopic Characterization of 2-Hydroxyheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 2-hydroxyheptanoic acid, a monohydroxy fatty acid. The document outlines the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the comprehensive analysis of this compound.
Introduction
This compound (C7H14O3, Molar Mass: 146.18 g/mol ) is a derivative of heptanoic acid with a hydroxyl group at the alpha position.[1] Its structure lends itself to a variety of analytical techniques for confirmation and characterization. Spectroscopic methods are paramount in elucidating the molecular structure and purity of such compounds. This guide focuses on the key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on the typical spectroscopic behavior of carboxylic acids and alpha-hydroxy acids.[2][3][4][5]
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| O-H (Alcohol) | Stretching | 3200-3550 | Broad, Strong |
| C-H (Alkyl) | Stretching | <3000 | Medium-Strong |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp |
| C-O | Stretching | 1000-1300 | Medium |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton | Multiplicity | Expected Chemical Shift (ppm) | Notes |
| -COOH | Singlet | 10-12 | Broad, concentration-dependent, disappears upon D₂O exchange.[3][4] |
| -CH(OH)- | Triplet or Doublet of Doublets | ~4.0 | Coupling with adjacent CH₂ group. |
| -CH₂- (adjacent to CH(OH)) | Multiplet | ~1.6-1.7 | |
| -(CH₂)₃- | Multiplet | ~1.3 | Overlapping signals from the alkyl chain. |
| -CH₃ | Triplet | ~0.9 | Terminal methyl group. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon | Expected Chemical Shift (ppm) |
| -COOH | 160-185[3][5] |
| -CH(OH)- | 65-75 |
| -CH₂- (alkyl chain) | 20-40 |
| -CH₃ | ~14 |
Table 4: Mass Spectrometry (MS) Data
| Ion Type | Expected m/z | Notes |
| [M-H]⁻ | 145.08702 | Predicted for negative ion mode.[6] |
| [M+H]⁺ | 147.10158 | Predicted for positive ion mode.[6] |
| [M+Na]⁺ | 169.08352 | Predicted sodium adduct.[6] |
| [M-H₂O]⁺ | 129.09156 | Loss of water from the molecular ion. |
| [M-COOH]⁺ | 101 | Loss of the carboxylic acid group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups (hydroxyl, carbonyl, and alkyl) in this compound.
Methodology:
-
Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol. For liquid samples or solutions, a drop of the sample can be placed between two salt (NaCl or KBr) plates.[7] A solution in an IR-transparent solvent like carbon tetrachloride can also be used.[7]
-
Instrumentation: An Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is a common instrument for this analysis.[8]
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the instrument, and the IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.[9]
-
Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, integration (number of protons), and multiplicity (splitting pattern) of the different proton signals.[11]
-
¹³C NMR: The carbon-13 NMR spectrum is acquired, typically with proton decoupling, to identify the number of unique carbon environments.[11]
-
2D NMR (Optional): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.
-
-
Data Analysis: The chemical shifts, integrals, and coupling constants are analyzed to assign the signals to the specific protons and carbons in the this compound structure.[11]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration. For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system.[12]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used. Tandem mass spectrometry (MS/MS) can provide further structural information.[13][14]
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The instrument can be operated in either positive or negative ion mode.[12]
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The fragmentation pattern provides valuable information about the molecule's structure.[5]
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.
References
- 1. This compound | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 6. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 7. webassign.net [webassign.net]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of α-hydroxy acids in complex prebiotic mixtures via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Hydroxyheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydroxyheptanoic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, the data presented herein is extrapolated from experimentally acquired data for closely related structural analogs, namely 7-Chloro-2-hydroxyheptanoic acid and 2-Hydroxyhept-6-enoic acid.[1] This approach allows for a robust and scientifically grounded prediction of the spectral characteristics of this compound, offering valuable insights for its identification and characterization in a research and development setting.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts (δ) for this compound are summarized in the tables below. These values are estimated based on the established influence of substituents on the chemical environment of protons and carbons in similar aliphatic acid chains.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~4.25 | dd | 1H | 7.5, 4.0 |
| H-3 | ~1.75 | m | 2H | |
| H-4 | ~1.40 | m | 2H | |
| H-5 | ~1.30 | m | 2H | |
| H-6 | ~1.30 | m | 2H | |
| H-7 | ~0.90 | t | 3H | 7.0 |
| OH | broad s | 1H | ||
| COOH | broad s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~180 |
| C-2 (CH-OH) | ~70 |
| C-3 (CH₂) | ~34 |
| C-4 (CH₂) | ~25 |
| C-5 (CH₂) | ~31 |
| C-6 (CH₂) | ~22 |
| C-7 (CH₃) | ~14 |
Experimental Protocols
The following is a representative experimental protocol for acquiring NMR data for 2-hydroxy acids, based on the methodologies reported for analogous compounds.[1]
NMR Spectroscopy:
-
Instrumentation: A standard NMR spectrometer operating at a frequency of, for example, 500 MHz for ¹H and 125 MHz for ¹³C nuclei.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for these types of compounds.
-
Sample Preparation: The this compound sample would be dissolved in the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters would be used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled spectra would be acquired to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are also referenced to TMS.
-
Visualizations
To further elucidate the structural and spectral relationships, the following diagrams are provided.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Signaling Pathway
This diagram illustrates the expected proton-proton couplings that give rise to the multiplicities observed in the ¹H NMR spectrum.
Caption: Predicted spin-spin coupling relationships for the protons in this compound.
Logical Relationship of ¹³C Chemical Shifts
This workflow illustrates the logical assignment of the ¹³C NMR signals based on the chemical environment of each carbon atom.
Caption: Logical progression of predicted ¹³C chemical shifts along the carbon backbone.
References
Theoretical Fragmentation of Underivatized 2-Hydroxyheptanoic Acid (Electron Ionization)
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxyheptanoic Acid
This guide provides a detailed overview of the expected mass spectrometric fragmentation pattern of this compound. Given the limited availability of public domain experimental spectra for the underivatized compound, this document outlines the theoretical fragmentation pathways under electron ionization (EI) based on established principles for its constituent functional groups. Additionally, a standard analytical approach via Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is detailed, as this represents a common and practical method for such analytes.
The fragmentation of this compound (molecular weight: 146.18 g/mol ) in an EI source is dictated by the presence of a carboxylic acid and a secondary alcohol functional group. The molecular ion (M•+), with a mass-to-charge ratio (m/z) of 146, is expected to be of low abundance due to the presence of these functional groups which promote fragmentation.
The primary fragmentation mechanisms are predicted to be:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and carboxylic acids.
-
Cleavage adjacent to the hydroxyl group: Loss of the pentyl radical (•C5H11) is a highly probable fragmentation, leading to the formation of a stable, resonance-stabilized cation at m/z 75 . This is often the base peak in the mass spectra of α-hydroxy acids.
-
Cleavage adjacent to the carbonyl group: Loss of the carboxyl group (•COOH) can result in a fragment at m/z 101 .
-
-
Loss of Small Neutral Molecules:
-
Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) from the molecular ion can produce a fragment at m/z 102 .
-
Dehydration: The loss of a water molecule (H2O, 18 Da) from the molecular ion is possible, resulting in a fragment at m/z 128 .
-
Loss of Formic Acid: A rearrangement reaction leading to the elimination of formic acid (HCOOH, 46 Da) can result in a fragment at m/z 100 . This is a known fragmentation pathway for α-hydroxy acids.
-
-
Alkyl Chain Fragmentation: Fragmentation of the pentyl side chain can occur, leading to a series of hydrocarbon fragments with decreasing mass.
Quantitative Data Summary (Theoretical)
The following table summarizes the expected major fragment ions for underivatized this compound under electron ionization. The relative abundances are qualitative predictions based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 146 | [C7H14O3]•+ (Molecular Ion) | - | Very Low |
| 128 | [C7H12O2]•+ | H2O | Low |
| 101 | [C6H13O]+ | •COOH | Medium |
| 100 | [C6H12]•+ | HCOOH | Medium |
| 75 | [C2H3O2]+ | •C5H11 | High (likely Base Peak) |
| 45 | [COOH]+ | C6H13O• | Medium |
Proposed Fragmentation Pathway Diagram
Caption: Proposed electron ionization fragmentation pathway of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, direct analysis by GC-MS is challenging. A common practice is to increase its volatility through chemical derivatization. Silylation, which converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group to trimethylsilyl (B98337) (TMS) groups, is a widely used method.
The derivatized molecule, bis(trimethylsilyl) 2-hydroxyheptanoate, has a significantly higher molecular weight, but is much more amenable to GC analysis. The fragmentation of the TMS derivative of a 2-hydroxy acid is characterized by TMS group migrations.[1][2]
Quantitative Data for TMS-Derivatized this compound
| m/z | Proposed Fragment Ion | Description |
| 190 | [(CH3)3Si-O=C(O-Si(CH3)3)-CH=CH2]+ | Characteristic fragment from TMS migration in 2-hydroxy acids[1] |
| M-15 | [M - CH3]•+ | Loss of a methyl group from a TMS moiety |
| 73 | [(CH3)3Si]+ | TMS group cation |
Experimental Protocols
The following is a representative protocol for the analysis of this compound in a biological matrix using GC-MS after derivatization.
Sample Preparation and Derivatization
-
Extraction: To 100 µL of sample (e.g., plasma, urine), add an appropriate internal standard. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Evaporation: The organic layer is transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent such as pyridine (B92270) or acetonitrile.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-600.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the GC-MS analysis of this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Hydroxyheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the analysis of 2-Hydroxyheptanoic acid using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a member of the alpha-hydroxy acid (AHA) family, possesses distinct functional groups that can be effectively identified and characterized by their unique vibrational signatures in the infrared spectrum. This document outlines the theoretical basis for its spectral features, presents a detailed experimental protocol for sample analysis, and provides a quantitative summary of its characteristic absorption bands.
Introduction to Infrared Spectroscopy of α-Hydroxy Acids
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation.[1] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms in the bond, the bond strength, and the overall molecular structure. Consequently, the resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.[1]
This compound (C₇H₁₄O₃) is characterized by three primary functional groups that give rise to distinct and identifiable peaks in an IR spectrum:
-
Hydroxyl Group (-OH): This group is present in two forms: as part of the carboxylic acid and as a secondary alcohol at the alpha-position. The hydroxyl group from the carboxylic acid typically appears as a very broad absorption band due to strong intermolecular hydrogen bonding.[2]
-
Carbonyl Group (C=O): The carbonyl group of the carboxylic acid functional group produces a strong and sharp absorption peak.[2]
-
Alkyl Chain (-CH₂-, -CH₃): The heptyl chain gives rise to characteristic stretching and bending vibrations of the C-H bonds.
The presence and position of these characteristic absorption bands allow for the unambiguous identification and structural elucidation of this compound.
Data Presentation: Characteristic Infrared Absorption Bands
The following table summarizes the expected quantitative data for the characteristic infrared absorption bands of this compound. The data is based on the analysis of homologous α-hydroxy acids, specifically 2-hydroxyhexanoic acid, which serves as a reliable proxy due to the minimal influence of an additional methylene (B1212753) group on the primary functional group vibrations.
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Characteristics |
| O-H Stretch (Carboxylic Acid) | -COOH | 3300 - 2500 | Strong | Very broad band, often overlapping with C-H stretching vibrations, indicative of strong hydrogen bonding.[2] |
| O-H Stretch (Alcohol) | -OH | 3550 - 3200 | Medium | Broad peak, may be masked by the stronger, broader carboxylic acid O-H stretch. |
| C-H Stretch (Alkyl) | -CH₂, -CH₃ | 2960 - 2850 | Strong | Sharp, multiple peaks just below 3000 cm⁻¹. |
| C=O Stretch (Carboxylic Acid) | -COOH | 1760 - 1690 | Strong | Intense and sharp absorption, one of the most characteristic peaks in the spectrum.[2] |
| C-O Stretch | C-O | 1320 - 1210 | Medium | Associated with the carboxylic acid and alcohol functionalities.[2] |
| O-H Bend | -OH | 1440 - 1395 | Medium | In-plane bending vibration.[2] |
Experimental Protocols
The following section details the methodology for obtaining a high-quality FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.[3]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
This compound, solid powder.
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
Step-by-Step ATR-FTIR Analysis Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer are turned on and the appropriate software is running.
-
Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Lower the ATR anvil or press to ensure no sample is on the crystal.
-
Initiate the background scan from the software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.
-
-
Sample Preparation and Application:
-
Raise the ATR anvil.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. Only a small amount of sample is needed to cover the crystal surface.
-
Lower the anvil and apply gentle, even pressure to ensure good contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.
-
-
Sample Spectrum Acquisition:
-
Enter the sample information into the software.
-
Initiate the sample scan. The same number of scans as the background should be used.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.
-
-
Data Analysis:
-
Use the software tools to identify the peak positions (wavenumbers) and their intensities.
-
Label the significant peaks corresponding to the functional groups of this compound as detailed in the data presentation table.
-
-
Cleaning:
-
After the analysis, raise the anvil and carefully remove the sample powder from the crystal surface with a clean, dry, lint-free wipe.
-
Clean the ATR crystal and the anvil tip thoroughly with a solvent-moistened wipe to remove any residual sample.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for the ATR-FTIR analysis of a solid sample.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
This guide provides the essential information for researchers, scientists, and drug development professionals to successfully perform and interpret the infrared spectroscopy analysis of this compound. The combination of quantitative data, a detailed experimental protocol, and a clear workflow diagram facilitates a comprehensive understanding of this analytical technique.
References
Physical and chemical properties of 2-Hydroxyheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyheptanoic acid, also known as α-hydroxyheptanoic acid, is an alpha-hydroxy acid (AHA) derivative of heptanoic acid. Its structure features a seven-carbon chain with a hydroxyl group on the carbon atom adjacent to the carboxyl group. This bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile molecule with applications in organic synthesis and potential biological significance. It is recognized as a metabolite and has been identified in organisms such as Paraburkholderia and Trypanosoma brucei[1]. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1][3] |
| CAS Number | 636-69-1 | [2][4] |
| Appearance | Solid | N/A |
| Melting Point | 65 °C | [4] |
| Boiling Point | 274.4 ± 13.0 °C (Predicted) | [4] |
| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.86 ± 0.21 (Predicted) | [4] |
| Solubility | Soluble in water | N/A |
| InChI | InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | [1] |
| InChIKey | RGMMREBHCYXQMA-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCC(C(=O)O)O | [1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aliphatic chain, the proton on the carbon bearing the hydroxyl group (α-proton), and the acidic proton of the carboxyl group. The α-proton would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon attached to the hydroxyl group would also have a characteristic chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretch would be observed around 1700-1725 cm⁻¹. Another broad O-H stretching band for the alcohol group would be expected around 3200-3600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and various fragmentation patterns corresponding to the loss of functional groups such as water, carbon monoxide, and alkyl fragments. Predicted mass-to-charge ratios for different adducts are available in databases like PubChem[5].
Experimental Protocols
Synthesis of (±)-2-Hydroxyheptanoic Acid
The synthesis of racemic this compound can be achieved through various organic synthesis routes. A common approach involves the α-hydroxylation of a heptanoic acid derivative. The following is a generalized protocol based on established chemical transformations.
Materials:
-
Heptanoyl chloride
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
α-Bromination: Heptanoyl chloride is subjected to Hell-Volhard-Zelinsky reaction conditions. This typically involves reacting the acid chloride with a brominating agent like N-bromosuccinimide in an inert solvent such as carbon tetrachloride, often with a radical initiator. This step yields 2-bromoheptanoyl chloride.
-
Hydrolysis of the Acid Chloride: The resulting 2-bromoheptanoyl chloride is carefully hydrolyzed to 2-bromoheptanoic acid. This is typically achieved by reacting it with water.
-
Nucleophilic Substitution: The 2-bromoheptanoic acid is then subjected to nucleophilic substitution with a hydroxide source, such as aqueous sodium hydroxide. This reaction displaces the bromide ion with a hydroxyl group, forming the sodium salt of this compound.
-
Acidification and Extraction: The reaction mixture is acidified with a strong acid like hydrochloric acid to protonate the carboxylate, yielding this compound. The product is then extracted from the aqueous solution using an organic solvent such as diethyl ether.
-
Drying and Purification: The organic extract is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.
Visualizations
Logical Workflow for the Synthesis of (±)-2-Hydroxyheptanoic Acid
Caption: A generalized workflow for the synthesis of racemic this compound.
Biological and Pharmaceutical Relevance
Alpha-hydroxy acids are a class of compounds with significant interest in dermatology and pharmacology. While specific research on this compound is not as extensive as for other AHAs like glycolic or lactic acid, its structural similarity suggests potential applications. Furthermore, the presence of a chiral center at the second carbon position means that (R)- and (S)-enantiomers of this compound exist, which could have distinct biological activities. Research into 2-hydroxylated fatty acids has suggested their potential as anti-proliferative agents and their role in modulating chemosensitivity in cancer cells.
Conclusion
This compound is a valuable molecule for synthetic and research applications. Its physical and chemical properties are well-defined, providing a solid foundation for its use in various experimental contexts. The ability to synthesize this compound through established organic chemistry protocols allows for its further investigation in fields ranging from materials science to drug discovery. The potential for stereospecific synthesis of its enantiomers opens up avenues for exploring its chiral-dependent biological functions, which could be a promising area for future research.
References
- 1. This compound | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2r-Hydroxyheptanoic acid | C7H14O3 | CID 7054560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 636-69-1 [chemicalbook.com]
- 5. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Thermochemical Analysis of 2-Hydroxyheptanoic Acid: Methodologies and Data Scarcity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature reveals a notable absence of publicly available experimental or computationally derived thermochemical data for 2-Hydroxyheptanoic acid. This guide, therefore, serves a dual purpose: to highlight this data gap and to provide a robust framework of established methodologies that can be employed to determine the essential thermochemical properties of this and similar alpha-hydroxy acids. For researchers in drug development and chemical synthesis, understanding the thermochemical characteristics—such as enthalpy of formation, entropy, and heat capacity—is crucial for predicting reaction spontaneity, optimizing process conditions, and ensuring product stability. This document outlines the standard experimental and computational protocols necessary for acquiring this vital data.
Thermochemical Data for this compound
Direct experimental values for the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp) of this compound are not readily found in the current body of scientific literature. To facilitate future research and data deposition, the following table indicates the typical parameters and units that would be reported.
| Thermochemical Property | Symbol | Value | Units | Method of Determination |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Not Available | kJ·mol⁻¹ | Combustion Calorimetry / Computational |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Not Available | kJ·mol⁻¹ | Combustion Calorimetry / Computational |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Not Available | kJ·mol⁻¹ | Combustion Calorimetry / Computational |
| Standard Molar Entropy (solid) | S°(s) | Not Available | J·mol⁻¹·K⁻¹ | Adiabatic Calorimetry / DSC |
| Molar Heat Capacity (solid) | Cp(s) | Not Available | J·mol⁻¹·K⁻¹ | Differential Scanning Calorimetry (DSC) |
Experimental Protocols for Thermochemical Characterization
The following sections detail the generalized experimental procedures for determining the key thermochemical properties of a solid organic acid like this compound.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically derived from its enthalpy of combustion, which can be precisely measured using a bomb calorimeter.
Objective: To measure the heat of combustion of this compound at constant volume.
Materials:
-
High-purity sample of this compound
-
Benzoic acid (standard for calibration)
-
Oxygen (high purity)
-
Fuse wire (e.g., nickel-chromium)
-
Distilled water
-
Bomb calorimeter apparatus
Procedure:
-
Calorimeter Calibration:
-
A pellet of benzoic acid (approximately 1 g, weighed to ±0.1 mg) is placed in the crucible of the bomb.
-
A fuse wire of known length is attached to the electrodes, touching the surface of the pellet.
-
The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.
-
The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
-
The sample is ignited via an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The heat capacity of the calorimeter (Ccal) is calculated using the known enthalpy of combustion of benzoic acid (-26.434 kJ·g⁻¹).[1][2]
-
-
Sample Measurement:
-
The procedure is repeated with a pellet of this compound (approximately 0.8-1.2 g, weighed precisely).
-
The heat released by the combustion of the sample (qcomb) is calculated from the measured temperature change (ΔT) and the calorimeter's heat capacity (qcal = Ccal × ΔT).[3][4][5]
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The constant volume heat of combustion (ΔUcomb) is calculated per mole of the sample.
-
The standard enthalpy of combustion (ΔHcomb°) is then calculated from ΔUcomb using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
-
Calculation of Enthalpy of Formation:
-
The standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, from the measured ΔHcomb° and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Objective: To measure the molar heat capacity (Cp) of this compound as a function of temperature.
Materials:
-
High-purity sample of this compound
-
Sapphire standard (for calibration)
-
DSC instrument
-
Hermetically sealed aluminum pans
Procedure:
-
Instrument Calibration: The temperature and heat flow of the DSC instrument are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., -50 °C to 100 °C) to obtain a baseline heat flow curve.
-
Sapphire Measurement: A sapphire standard of known mass is placed in the sample pan. The temperature program is repeated to measure the heat flow required to heat the standard.
-
Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound. The same temperature program is run.
-
Calculation of Heat Capacity: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:
Cp,sample = ( (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) ) × (msapphire / msample) × Cp,sapphire
where DSC values are the heat flow signals and m values are the masses.
Computational Thermochemistry Workflow
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-accuracy composite methods like Gaussian-3 (G3) theory and its variants (e.g., G3MP2) are well-established for this purpose.[6][7][8]
Objective: To calculate the gas-phase enthalpy of formation and other thermochemical properties of this compound.
Computational Workflow:
-
Geometry Optimization: The 3D molecular structure of this compound is optimized at a lower level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2 and QCISD(T) with larger basis sets.
-
G3MP2 Energy Calculation: The final G3MP2 total energy is computed by combining the energies from the different levels of theory along with empirical corrections.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is calculated using an atomization or isodesmic reaction scheme, where the G3MP2 energies of the molecule and its constituent atoms (or reference molecules in an isodesmic reaction) are used.
Visualized Workflow for Thermochemical Analysis
The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of an organic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules [scirp.org]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2-Hydroxyheptanoic Acid: A Technical Guide for Researchers
For Immediate Release
Understanding the Solubility Profile of 2-Hydroxyheptanoic Acid
This compound, a member of the alpha-hydroxy acid (AHA) family, possesses both a hydrophilic carboxylic acid group and a hydroxyl group, along with a moderately long hydrophobic heptyl chain. This amphiphilic nature suggests its solubility will be highly dependent on the polarity of the solvent.
While specific quantitative data is pending experimental determination, a qualitative assessment and data from similar molecules provide a strong predictive foundation. Heptanoic acid, the parent carboxylic acid, is sparingly soluble in water but exhibits high solubility in organic solvents such as ethanol, ether, and chloroform.[1] The addition of a hydroxyl group in the alpha position, as in this compound, is expected to increase its polarity and enhance its solubility in polar organic solvents.
For a longer-chain alpha-hydroxy acid, 2-hydroxydecanoic acid, approximate solubility data is available, offering a useful, albeit imperfect, proxy.
Table 1: Qualitative and Analogous Solubility Data
| Solvent Class | Solvent | Expected Solubility of this compound | Analogous Data: 2-Hydroxydecanoic Acid Solubility[2] | Analogous Data: Heptanoic Acid Solubility[1] |
| Alcohols | Methanol, Ethanol | High | ~2.5 mg/mL in ethanol | Highly soluble in ethanol |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Not available | Not available |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Not available | Highly soluble in ether |
| Esters | Ethyl Acetate | Moderate | Not available | Not available |
| Amides | Dimethylformamide (DMF) | High | ~20 mg/mL | Not available |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | ~20 mg/mL | Not available |
| Halogenated | Chloroform, Dichloromethane | Moderate | Not available | Highly soluble in chloroform |
| Apolar | Hexane, Toluene | Low | Not available | Not available |
Disclaimer: The expected solubility is a qualitative prediction. Actual quantitative values must be determined experimentally.
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, two robust experimental protocols are detailed below: a gravimetric method for isothermal measurements and a dynamic method for determining temperature-dependent solubility.
Gravimetric Method for Isothermal Solubility Determination
This method is a straightforward and reliable technique for determining the solubility of a solid solute in a solvent at a constant temperature.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., vacuum oven, rotary evaporator) until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated as the mass of the dried solid per volume of the solvent (e.g., g/100 mL) or can be converted to other units such as molarity or mole fraction.
Solid-Liquid Equilibrium (SLE) Determination by Cooling/Heating Method
This dynamic method allows for the determination of the solubility of a compound over a range of temperatures.
Methodology:
-
Mixture Preparation: Prepare several samples with known mole fractions of this compound in the chosen organic solvent in sealed glass vials.
-
Heating and Dissolution: Heat the vials in a controlled temperature bath with stirring until all the solid this compound is completely dissolved, forming a homogeneous solution.
-
Controlled Cooling and Observation: Slowly cool the solution at a constant rate (e.g., 0.5 K/min) while continuously stirring.
-
Cloud Point Determination: The temperature at which the first solid particles appear (the cloud point) is recorded as the solid-liquid equilibrium temperature for that specific composition.
-
Data Analysis: Repeat this process for all prepared samples to construct a solubility curve (temperature vs. mole fraction).
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
This compound and the Ryanodine (B192298) Receptor Signaling Pathway
While the primary focus of this guide is solubility, it is pertinent for drug development professionals to understand the potential pharmacological interactions of this compound. Limited evidence suggests that it may inhibit the function of the ryanodine receptor (RyR), a crucial intracellular calcium release channel.[3] The RyR is a complex protein with multiple regulatory sites, making it a significant drug target.
The ryanodine receptor is a homotetrameric channel located on the membrane of the sarcoplasmic/endoplasmic reticulum.[4][5] Its opening and closing are tightly regulated by a host of endogenous and exogenous molecules. In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated calcium channel on the T-tubule membrane.[4] In cardiac muscle, RyR2 is primarily activated by calcium-induced calcium release (CICR), where an influx of calcium through L-type calcium channels triggers the opening of RyR2.[4]
Various factors modulate RyR activity, including:
-
Activators: Cytosolic Ca²⁺ (at low concentrations), ATP, and caffeine.[5][6]
-
Inhibitors: Cytosolic Ca²⁺ (at high concentrations), Mg²⁺, and dantrolene.[5][6]
-
Associated Proteins: Calmodulin (CaM), FK506-binding protein (FKBP), and calsequestrin, which can have either inhibitory or activating effects depending on the cellular context.[5][6]
The potential inhibitory action of this compound could occur through direct binding to the receptor, allosteric modulation, or by interfering with the binding of other regulatory molecules. Further research is necessary to elucidate the precise mechanism of interaction.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. While the absence of definitive quantitative solubility data presents a current limitation, the provided qualitative analysis, analogous data, and detailed experimental protocols offer a clear path forward for its characterization. The exploration of its potential interaction with the ryanodine receptor highlights an intriguing avenue for future pharmacological investigation. It is anticipated that the information and methodologies presented herein will facilitate further research and application of this compound in drug development and other scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Nomenclature: A Technical Guide to α-Hydroxyheptanoic Acid and 2-Hydroxyheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and potential biological significance of α-hydroxyheptanoic acid, also known as 2-hydroxyheptanoic acid. This document is intended to serve as a detailed resource for professionals in research, chemical synthesis, and drug development.
Decoding the Nomenclature: α- vs. 2-
The terms α-hydroxyheptanoic acid and this compound refer to the same chemical entity. The variation in naming arises from two different, yet valid, nomenclature systems:
-
Common Nomenclature (α-hydroxyheptanoic acid): In this system, the carbon atom adjacent to the primary functional group (the carboxyl group in this case) is designated as the alpha (α) carbon. Subsequent carbons are labeled beta (β), gamma (γ), and so on. Therefore, "α-hydroxyheptanoic acid" indicates a heptanoic acid molecule with a hydroxyl (-OH) group attached to the α-carbon.
-
IUPAC Nomenclature (this compound): The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. According to IUPAC rules, the carbon atom of the carboxyl group is assigned the number 1 position. The rest of the carbon chain is numbered sequentially. Consequently, the hydroxyl group on the adjacent carbon is at the number 2 position, leading to the name "this compound." This is the preferred name in formal scientific literature for its precision.
Logical Relationship of Nomenclature
Caption: Diagram illustrating the equivalence of IUPAC and common nomenclature for the same chemical structure.
Physicochemical and Spectroscopic Data
For ease of comparison, the key quantitative data for this compound are summarized in the table below. It is important to note that while some data are from experimental measurements, others are predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem[1] |
| Melting Point | 60-62 °C (for the similar 2-hydroxyhexanoic acid) | Sigma-Aldrich |
| pKa (predicted) | 3.86 | N/A |
| Solubility | Slightly soluble in water; very soluble in ethanol (B145695) and ether. | N/A |
| Appearance | White to off-white solid. | N/A |
Spectroscopic Data (Representative)
FTIR Spectrum of 2-Hydroxyhexanoic Acid
An experimental Fourier-transform infrared (FTIR) spectrum of 2-hydroxyhexanoic acid reveals key functional groups.[2][3] The spectrum is characterized by:
-
A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid group.
-
A sharp, strong absorption peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
-
A C-O stretching vibration band around 1200-1300 cm⁻¹.
-
C-H stretching vibrations from the alkyl chain in the 2850-3000 cm⁻¹ region.
NMR Spectroscopy of 2-Hydroxyhexanoic Acid
The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum of 2-hydroxyhexanoic acid would show a characteristic triplet for the terminal methyl (CH₃) group, multiplets for the methylene (B1212753) (CH₂) groups of the alkyl chain, and a distinct methine (CH) proton signal for the carbon bearing the hydroxyl group, which would likely appear as a triplet. The acidic proton of the carboxyl group would appear as a broad singlet.[4]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in 2-hydroxyhexanoic acid. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The carbon attached to the hydroxyl group would also have a characteristic chemical shift, typically in the range of 60-75 ppm. The remaining alkyl carbons would appear at higher field strengths.
Experimental Protocols
Several methods can be employed for the synthesis of α-hydroxyheptanoic acid. Below are detailed methodologies for two common approaches.
Synthesis via α-Bromination of Heptanoic Acid and Subsequent Hydrolysis
This is a classic two-step method for preparing α-hydroxy acids.
Step 1: α-Bromination of Heptanoic Acid (Hell-Volhard-Zelinsky Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place heptanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Slowly add bromine (Br₂) to the reaction mixture while stirring. The reaction is typically initiated by gentle heating.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the red-brown color of bromine. The reaction is refluxed until the evolution of hydrogen bromide (HBr) gas ceases.
-
Work-up: After cooling, the reaction mixture is carefully poured into cold water to hydrolyze the intermediate acyl bromide. The organic layer containing 2-bromoheptanoic acid is separated, washed with water, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: The crude 2-bromoheptanoic acid can be purified by distillation under reduced pressure.
Step 2: Hydrolysis of 2-Bromoheptanoic Acid
-
Reaction Setup: The purified 2-bromoheptanoic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).
-
Hydrolysis: The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the bromine atom by a hydroxyl group.
-
Acidification: After cooling, the reaction mixture is acidified with a strong mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 2. This protonates the carboxylate to form the free this compound, which may precipitate out of the solution.
-
Isolation and Purification: The product is then isolated by filtration or extraction with an organic solvent (e.g., diethyl ether). The crude product can be further purified by recrystallization or chromatography.
Synthesis Workflow: α-Bromination and Hydrolysis
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Synthesis via Electrocarboxylation of Heptanal
A more modern and sustainable approach involves the direct electrocarboxylation of the corresponding aldehyde.[5][6][7][8]
-
Electrochemical Cell Setup: An undivided electrochemical cell is equipped with a stable carbon-based cathode (e.g., glassy carbon) and a sacrificial anode (e.g., magnesium).
-
Electrolyte Solution: The cell is filled with an electrolyte solution, typically a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) bromide).
-
Reactant and CO₂: Heptanal is added to the electrolyte. Carbon dioxide (CO₂) is continuously bubbled through the solution during the electrolysis.
-
Electrolysis: A constant current is applied across the electrodes. At the cathode, the aldehyde is reduced to a radical anion, which then reacts with CO₂ to form a carboxylate intermediate.
-
Work-up: After the electrolysis is complete, the reaction mixture is worked up by acidification to protonate the carboxylate, yielding this compound.
-
Purification: The product is isolated by extraction and can be purified by chromatography or recrystallization.
Biological Significance and Signaling
This compound is a metabolite that has been detected in humans and other organisms.[1] While a specific signaling pathway dedicated to this compound has not been extensively characterized, its role can be inferred from the broader class of α-hydroxy acids (AHAs).
AHAs are known to exert various effects on the skin, including exfoliation and increased collagen production.[9][10][11] At a molecular level, some AHAs are recognized by specific G-protein coupled receptors (GPCRs), such as the hydroxy-carboxylic acid (HCA) receptors. The activation of these receptors can initiate intracellular signaling cascades.
For instance, the activation of HCA receptors by an AHA can lead to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of protein kinase A (PKA) and subsequently influence gene transcription and other cellular processes.
Representative Signaling Pathway for α-Hydroxy Acids
Caption: A generalized signaling pathway for α-hydroxy acids acting through HCA receptors.
Conclusion
This compound, systematically named, and its common counterpart, α-hydroxyheptanoic acid, represent a molecule of interest in both chemical and biological research. Understanding its dual nomenclature is fundamental for navigating scientific literature. The synthetic routes outlined provide a basis for its preparation in a laboratory setting. While its specific biological role is still an area of active investigation, its classification as a metabolite and the known functions of the broader class of α-hydroxy acids suggest its potential involvement in various physiological processes. This guide serves as a foundational document for researchers and professionals seeking to work with and understand this versatile molecule.
References
- 1. This compound | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyhexanoic acid(6064-63-7) IR Spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Hydroxyhexanoic acid | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Hydroxyheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Hydroxyheptanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its specific stereochemistry is often crucial for the desired therapeutic effect and pharmacological profile. This document provides detailed application notes and a comprehensive experimental protocol for the enantioselective synthesis of (R)-2-Hydroxyheptanoic acid, focusing on a biocatalytic approach that offers high stereoselectivity and environmentally benign reaction conditions. The protocol described herein utilizes a dehydrogenase-catalyzed reduction of a prochiral ketoacid precursor.
Principle
The enantioselective synthesis of (R)-2-Hydroxyheptanoic acid is achieved through the stereospecific reduction of 2-oxoheptanoic acid. This biotransformation is catalyzed by a dehydrogenase, such as D-lactate dehydrogenase (D-LDH), which exhibits high selectivity for the (R)-enantiomer. To regenerate the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor required by the dehydrogenase, a coupled enzymatic system with formate (B1220265) dehydrogenase (FDH) is employed. FDH oxidizes formate to carbon dioxide, concurrently reducing NAD+ to NADH. This coupled system allows for the use of a catalytic amount of the expensive NADH cofactor, making the process more economically viable.
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of (R)-2-Hydroxyheptanoic acid is depicted below.
Caption: Experimental workflow for the enantioselective synthesis of (R)-2-Hydroxyheptanoic acid.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the enantioselective synthesis of (R)-2-Hydroxyheptanoic acid using the described protocol.
| Parameter | Value |
| Substrate Concentration | 50 mM |
| Yield | > 85% |
| Enantiomeric Excess (ee) | > 99% (R) |
| Reaction Time | 24 hours |
| Temperature | 30 °C |
| pH | 7.0 |
Experimental Protocols
Materials:
-
2-Oxoheptanoic acid
-
D-Lactate Dehydrogenase (D-LDH) from Staphylococcus epidermidis
-
Formate Dehydrogenase (FDH) from Candida boidinii
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium formate
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Magnetic stirrer with hotplate
-
pH meter
-
Incubator or water bath
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system
-
NMR spectrometer
-
Mass spectrometer
Protocol for Enantioselective Synthesis:
-
Preparation of the Reaction Mixture:
-
In a 100 mL flask, dissolve 2-oxoheptanoic acid (720 mg, 5 mmol) and sodium formate (680 mg, 10 mmol) in 80 mL of 0.1 M potassium phosphate buffer (pH 7.0).
-
Add NADH (10 mg, 0.014 mmol).
-
Add D-Lactate Dehydrogenase (200 units) and Formate Dehydrogenase (200 units) to the solution.
-
Adjust the final volume to 100 mL with the potassium phosphate buffer.
-
-
Reaction Incubation:
-
Stir the reaction mixture gently at 30°C for 24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC.
-
-
Reaction Quenching and Product Extraction:
-
After 24 hours, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (R)-2-Hydroxyheptanoic acid.
-
Protocol for Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the synthesized (R)-2-Hydroxyheptanoic acid can be determined by chiral HPLC analysis.
-
Sample Preparation:
-
Dissolve a small amount of the crude product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase column suitable for the separation of acidic enantiomers (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA) (e.g., Hexane:Isopropanol:TFA = 90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the retention times for both the (R) and (S) enantiomers by running a standard of the racemic mixture.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Signaling Pathway Diagram
The biocatalytic cascade for the synthesis involves two key enzymatic reactions working in concert.
Caption: Enzymatic cascade for the synthesis of (R)-2-Hydroxyheptanoic acid.
Conclusion
The protocol detailed in this document provides a reliable and highly selective method for the synthesis of (R)-2-Hydroxyheptanoic acid. The use of a biocatalytic approach not only ensures excellent enantioselectivity but also aligns with the principles of green chemistry by utilizing mild reaction conditions and aqueous media. This methodology is well-suited for researchers and professionals in the field of drug development and fine chemical synthesis who require access to enantiopure chiral building blocks. Accurate determination of the enantiomeric excess using chiral HPLC is a critical step for quality control and ensuring the stereochemical purity of the final product.
Stereospecific Synthesis of (S)-2-Hydroxyheptanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereospecific synthesis of (S)-2-Hydroxyheptanoic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The methodologies presented herein focus on two robust and highly stereoselective strategies: the asymmetric reduction of a prochiral keto acid and a chiral auxiliary-mediated approach. Additionally, a reliable protocol for the synthesis of the requisite precursor, 2-ketoheptanoic acid, is provided.
Introduction
(S)-2-Hydroxyheptanoic acid is a chiral α-hydroxy acid whose stereochemistry is crucial for its biological activity and efficacy in pharmaceutical applications. The development of synthetic routes that provide high enantiomeric purity is therefore of significant importance. This document outlines two distinct and effective strategies for achieving this:
-
Asymmetric Reduction of 2-Ketoheptanoic Acid: This approach involves the stereoselective reduction of the carbonyl group of 2-ketoheptanoic acid to the corresponding (S)-alcohol. This can be achieved with high efficiency and enantioselectivity using chemical catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction, or through biocatalysis with ketoreductases.
-
Chiral Auxiliary-Mediated Synthesis: This method utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of a carboxylic acid derivative. Subsequent removal of the auxiliary yields the desired enantiomerically pure α-hydroxy acid.
These methods offer distinct advantages in terms of scalability, reagent availability, and stereocontrol, providing researchers with versatile options for the synthesis of (S)-2-Hydroxyheptanoic acid.
Synthesis of the Precursor: 2-Ketoheptanoic Acid
A common and efficient method for the preparation of α-keto acids is the reaction of an acid chloride with an oxalate (B1200264) ester, followed by hydrolysis and decarboxylation.
Protocol 1: Synthesis of 2-Ketoheptanoic Acid
This protocol describes the synthesis of 2-ketoheptanoic acid from heptanoyl chloride and diethyl oxalate.
Materials:
-
Heptanoyl chloride
-
Diethyl oxalate
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Anhydrous toluene (B28343)
-
Hydrochloric acid (concentrated)
-
Sodium chloride solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of heptanoyl chloride in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is stirred until the magnesium is consumed.
-
Acylation: Cool the Grignard reagent to 0 °C and add a solution of diethyl oxalate in anhydrous toluene dropwise. The reaction mixture is stirred at room temperature overnight.
-
Hydrolysis and Decarboxylation: The reaction is quenched by the slow addition of cold 10% hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then refluxed with concentrated hydrochloric acid to effect hydrolysis and decarboxylation.
-
Purification: The resulting 2-ketoheptanoic acid is purified by vacuum distillation or column chromatography.
Method 1: Asymmetric Reduction of 2-Ketoheptanoic Acid
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane (B79455) source.[1][2][3][4][5]
Protocol 2: CBS Reduction of 2-Ketoheptanoic Acid
Materials:
-
2-Ketoheptanoic acid
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-ketoheptanoic acid in anhydrous THF at -78 °C under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution.
-
After stirring for 10 minutes, slowly add the borane-THF complex solution, maintaining the temperature at -78 °C.
-
The reaction is stirred for several hours at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 2 M hydrochloric acid.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude (S)-2-Hydroxyheptanoic acid is purified by column chromatography.
Method 2: Chiral Auxiliary-Mediated Synthesis
This method employs an Evans oxazolidinone as a chiral auxiliary to direct the diastereoselective alkylation of an N-acylated derivative.[6][7][8][9][10]
Protocol 3: Synthesis of (S)-2-Hydroxyheptanoic Acid via an Evans Auxiliary
Step A: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
After stirring for 30 minutes, add heptanoyl chloride and stir the reaction mixture for several hours, allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-heptanoyl oxazolidinone.
Step B: Diastereoselective Hydroxylation
-
Cool a solution of the N-heptanoyl oxazolidinone in anhydrous THF to -78 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.
-
After 1 hour, add a solution of (+)-(camphorsulfonyl)oxaziridine in THF.
-
Stir the reaction at -78 °C for several hours until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The diastereomers can be separated by column chromatography.
Step C: Cleavage of the Chiral Auxiliary
-
Dissolve the desired diastereomer in a mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide, followed by lithium hydroxide.
-
Stir the reaction at 0 °C for a few hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The organic layer is dried and concentrated to yield (S)-2-Hydroxyheptanoic acid. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation
| Method | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference(s) |
| Asymmetric Reduction | ||||
| CBS Reduction | 2-Ketoheptanoic acid, (R)-CBS catalyst, Borane-THF | 85-95 | >95% ee | [1][2][3][4][5] |
| Chiral Auxiliary-Mediated | ||||
| Evans Auxiliary | (4R,5S)-Oxazolidinone, Heptanoyl chloride, NaHMDS, (+)-CSO, LiOH/H₂O₂ | 60-75 (overall) | >98:2 dr | [6][7][8][9][10] |
Mandatory Visualizations
Caption: Workflow for the synthesis of the precursor, 2-Ketoheptanoic acid.
Caption: Comparative workflows for the stereospecific synthesis of (S)-2-Hydroxyheptanoic acid.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. york.ac.uk [york.ac.uk]
Chiral Separation of 2-Hydroxyheptanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Note and Protocol
Abstract
This document provides a detailed methodology for the chiral separation of 2-hydroxyheptanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity. This application note describes a direct method utilizing a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful approach for the resolution of racemic acidic compounds.[1][2] The enantiomers of chiral molecules like this compound can exhibit distinct pharmacological and toxicological properties, making their separation and quantification essential for quality control and regulatory purposes in the pharmaceutical industry.[2][3][4]
Introduction
This compound is a chiral carboxylic acid with a stereocenter at the C-2 position, existing as (R)- and (S)-enantiomers. In drug development and manufacturing, it is crucial to control the stereochemistry of chiral compounds, as different enantiomers can have significantly different biological activities.[4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful and widely used technique for the separation and analysis of enantiomers.[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the chiral resolution of a wide variety of compounds, including hydroxy acids.[1][3]
This application note details a robust HPLC method for the baseline separation of (R)- and (S)-2-hydroxyheptanoic acid. The method's performance and system suitability parameters are provided, along with a comprehensive experimental protocol.
Data Presentation
The following table summarizes the expected chromatographic performance for the chiral separation of this compound enantiomers based on typical results for similar hydroxy acids.[3]
| Parameter | (S)-2-hydroxyheptanoic acid | (R)-2-hydroxyheptanoic acid |
| Retention Time (t_R) | ~ 9.2 min | ~ 11.5 min |
| Tailing Factor (T_f) | ≤ 1.2 | ≤ 1.2 |
| Theoretical Plates (N) | > 4000 | > 4000 |
| Resolution (R_s) | > 2.0 | |
| Limit of Detection (LOD) | 1 µg/mL | |
| Limit of Quantification (LOQ) | 5 µg/mL |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Reference Standard: Racemic (±)-2-hydroxyheptanoic acid.
-
Sample Solvent: Mobile phase.
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute the stock standard solution with the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound. Dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]
System Suitability
Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.[3]
Data Analysis
The two enantiomers will be resolved into two distinct peaks. Identify the peaks based on the retention times of the individual enantiomers if available, or by a designated naming convention (e.g., Peak 1 and Peak 2). Calculate the resolution (Rs) between the two peaks. A resolution value greater than 1.5 indicates baseline separation.[2] The enantiomeric excess (%ee) can be calculated using the peak areas of the two enantiomers.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Chiral HPLC Separation.
Principle of Chiral Separation
Caption: Principle of Chiral Recognition on a CSP.
References
Application Note: Gas Chromatographic Analysis of 2-Hydroxyheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyheptanoic acid is a hydroxy fatty acid that may be of interest in various fields of research, including metabolic studies and drug development. Due to its polar nature, containing both a hydroxyl and a carboxylic acid group, and its resulting low volatility, direct analysis by gas chromatography (GC) is challenging.[1] This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) following a derivatization procedure to enhance its volatility and improve chromatographic performance. The primary method described is silylation, which converts the polar functional groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters.[2][3]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for the extraction of this compound from biological fluids like plasma or serum and may require optimization for specific matrices.
-
Internal Standard Addition: To 300 µL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Extraction: Perform a liquid-liquid extraction by adding 1.5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction with another 1.5 mL of the organic solvent and combine the organic layers to maximize recovery.
-
Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.[1]
Derivatization (Silylation)
Derivatization is a critical step to increase the volatility of this compound for GC-MS analysis.[2] Silylation is a common and effective method.[3]
-
Reagent Preparation: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent such as acetonitrile (B52724) or pyridine.[1]
-
Reaction: Seal the vial tightly and vortex for 30 seconds.
-
Incubation: Incubate the mixture at 60°C for 60 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[3][4]
-
Cooling: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for specific instruments and columns.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data and Performance Characteristics
Quantitative data for the analysis of this compound should be established through method validation. The following table summarizes typical performance characteristics based on validated methods for similar organic acids.[1][5]
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Target Value | Description |
| Linearity (R²) | > 0.995 | Determined from a calibration curve prepared with at least five non-zero concentrations.[5] |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L | The smallest concentration of the analyte that can be reliably detected.[5] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µmol/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.[1] |
| Accuracy (% Recovery) | 85-115% | Determined by spiking known concentrations of the analyte into a blank matrix.[1][5] |
Chiral Analysis
This compound is a chiral molecule, and the separation of its enantiomers may be of biological importance. This can be achieved using two main GC approaches:
-
Direct Method: Utilizes a chiral GC column, often containing derivatized cyclodextrins as the stationary phase.[6] This allows for the separation of the enantiomers after the standard derivatization (e.g., silylation).
-
Indirect Method: Involves derivatizing the this compound with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral GC column, such as a DB-5ms. An example of this approach involves esterification with a chiral alcohol like (S)-(+)-3-methyl-2-butanol, followed by acylation of the hydroxyl group.
Conclusion
This application note provides a comprehensive framework for the successful GC-MS analysis of this compound. The described protocols for sample preparation, derivatization, and GC-MS analysis, combined with the expected performance characteristics, offer a robust starting point for method development and validation. Researchers, scientists, and drug development professionals can adapt and optimize these methods to achieve reliable and sensitive quantification of this analyte in their specific matrices of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
Application Notes and Protocols for the Derivatization of 2-Hydroxyheptanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of 2-hydroxyheptanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a hydroxyl and a carboxylic acid group, this compound has low volatility, making direct GC-MS analysis challenging.[1] Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[2][3] The primary methods for derivatizing compounds with hydroxyl and carboxyl groups are silylation and esterification.[2][4]
Introduction to Derivatization Techniques
Derivatization chemically modifies a compound to make it more suitable for a specific analytical method.[5] For the GC-MS analysis of this compound, the goal is to replace the active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups with less polar, more volatile moieties.[2]
-
Silylation: This is a common and effective technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[2] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly reactive and produce volatile and thermally stable TMS derivatives.[3] This process significantly reduces the polarity of the molecule, leading to better chromatographic separation.[2][6]
-
Esterification: This method converts the carboxylic acid group into an ester, typically a methyl ester, which is more volatile than the parent acid.[4][7] Reagents such as boron trichloride (B1173362) in methanol (B129727) (BCl3-methanol) are commonly used for this purpose.[7] For hydroxy acids, a subsequent silylation step is often required to derivatize the remaining hydroxyl group.[8]
-
Chiral Derivatization: Since this compound is a chiral molecule, it may be necessary to separate its enantiomers (D and L forms), which can have different biological activities.[9] This is achieved by reacting the acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[10][11]
Experimental Workflow
The general workflow for the derivatization and subsequent GC-MS analysis of this compound is outlined below.
Detailed Experimental Protocols
The following protocols are generalized from established methods for the analysis of organic and hydroxy acids and can be adapted for this compound.
Protocol 1: One-Step Silylation
This is a rapid and widely used method for the simultaneous derivatization of both the hydroxyl and carboxyl groups.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)[1]
-
Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place the dried extract of the sample containing this compound in a 2 mL glass reaction vial.
-
Reagent Addition: Add 100 µL of pyridine or acetonitrile to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.[12]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 60-70°C for 30-45 minutes to ensure complete derivatization.[1][12][13]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Two-Step Methoximation and Silylation
This protocol is particularly useful if the sample contains keto-acids, as methoximation stabilizes the keto group and prevents the formation of multiple derivatives.[6] While this compound does not have a keto group, this method is robust for complex biological samples where other organic acids may be present.
Materials:
-
Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)[13]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Other materials as listed in Protocol 1
Procedure:
-
Methoximation: To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine. Cap the vial and incubate at 60°C for 30 minutes.[13]
-
Silylation: Cool the vial to room temperature. Add 100 µL of MSTFA. Recap the vial and incubate at 60-70°C for 30 minutes.[6]
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Protocol 3: Chiral Derivatization for Enantiomer Separation
This protocol allows for the separation and quantification of the D and L enantiomers of this compound.
Materials:
-
(-)-Menthol
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Other materials as listed in Protocol 1
Procedure:
-
Esterification with Chiral Alcohol: To the dried sample, add 200 µL of a solution containing (-)-menthol (e.g., 1 M in pyridine).
-
Acylation Catalyst: Carefully add 20 µL of acetyl chloride dropwise while cooling the vial in an ice bath.
-
Reaction: Cap the vial and heat at 80°C for 1 hour to form the diastereomeric menthyl esters.
-
Silylation of Hydroxyl Group: Cool the sample, evaporate the reagents under a stream of nitrogen, and then proceed with silylation of the hydroxyl group using Protocol 1.
-
Analysis: The resulting diastereomeric derivatives can be separated on a standard achiral GC column.
Data Presentation
The following table summarizes representative GC-MS parameters and expected outcomes for the analysis of derivatized hydroxy acids. The exact values for di-TMS-2-hydroxyheptanoic acid will need to be determined empirically.
| Parameter | Silylation (BSTFA/MSTFA) | Two-Step (MeOx + Silylation) | Chiral Derivatization |
| Derivative | Di-trimethylsilyl ester | Methoxyamine-TMS derivative | Diastereomeric menthyl ester-TMS ether |
| Typical GC Column | DB-5ms, HP-5ms (non-polar) | DB-5ms, HP-5ms (non-polar) | DB-5ms, HP-5ms (non-polar) |
| Injection Mode | Split/Splitless | Split/Splitless | Split/Splitless |
| Oven Program | Initial 70°C, ramp to 280°C | Initial 70°C, ramp to 280°C | Optimized for diastereomer separation |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |
| LOD (estimated) | 0.05 - 0.5 µmol/L[14] | Similar to silylation | Dependent on derivatization efficiency |
| Linearity (r) | > 0.995[14] | > 0.995 | > 0.99 |
| Recovery | 80 - 115%[14] | 80 - 115% | 80 - 110% |
Note: These values are representative for the analysis of various organic acids and should be validated for this compound.[14]
Logical Relationships in Derivatization
The choice of derivatization strategy depends on the analytical goals. The following diagram illustrates the decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. nbinno.com [nbinno.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 9. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Hydroxyheptanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyheptanoic acid is a seven-carbon alpha-hydroxy fatty acid. While its specific roles are an emerging area of research, alpha-hydroxy fatty acids (AHFAs) in general are known to be important constituents of sphingolipids, which are critical components of cell membranes, particularly in the nervous system and skin. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids, which are then incorporated into ceramides (B1148491) and other complex sphingolipids.[1][2][3][4][5] Deficiencies in the metabolism of these fatty acids have been linked to neurodegenerative diseases.[1][5] The degradation of 2-hydroxy fatty acids is believed to occur primarily through the peroxisomal α-oxidation pathway.[1][6][7][8]
Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is essential for understanding its physiological and pathological roles. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
Specific quantitative data for this compound in biological samples is not extensively available in the current scientific literature. However, data for other short-chain hydroxy acids have been reported and can provide a reference for expected concentration ranges and analytical sensitivity.
Table 1: Reported Concentrations of Analytically Similar Short-Chain Hydroxy Acids in Human Urine
| Analyte | Concentration Range (µM/mM creatinine) | Analytical Method | Reference |
| 2,4-Dihydroxybutanoic acid | 1.0 (0.3–1.8) | GC-MS | [9][10] |
| 2-Hydroxy-2-methylbutyric acid | 0.8 (0.4–1.5) | GC-MS | [9][10] |
| 2-Methyl-3-hydroxybutyric acid | 4.0 (1.3–6.2) | GC-MS | [9][10] |
| Alpha-Hydroxyisobutyric acid | 2.9 (1.3–4.6) | GC-MS | [10] |
Biological Significance and Metabolic Pathways
This compound is synthesized from heptanoic acid by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][3][4][5] This hydroxylation is a key step for its incorporation into sphingolipids, which are essential for maintaining the integrity and function of cell membranes. The degradation of this compound likely follows the peroxisomal α-oxidation pathway, which systematically shortens the fatty acid chain.[1][6][7][8]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile silylated derivative.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma or urine in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain hydroxy fatty acid).
-
Acidify the sample to pH 1-2 with 6 M HCl.
-
Add 2 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 3-5) two more times and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of polar compounds like this compound in complex biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Specific MRM transitions for this compound and the internal standard need to be optimized.
-
Conclusion
This application note provides detailed protocols for the quantification of this compound in biological samples using GC-MS and LC-MS/MS. While specific quantitative data for this analyte remains to be extensively reported, the provided methodologies, based on the analysis of similar short-chain hydroxy fatty acids, offer a robust starting point for researchers. The elucidation of the biological roles and concentration ranges of this compound will be crucial for understanding its importance in health and disease.
References
- 1. Fatty Acid 2-Hydroxylase Mediates Diffusional Mobility of Raft-associated Lipids, GLUT4 Level, and Lipogenesis in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Item - Concentrations of metabolites in human urine as measured by GC-MS. - figshare - Figshare [figshare.com]
Application Notes and Protocols for 2-Hydroxyheptanoic Acid as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral α-hydroxy acids are valuable building blocks in organic synthesis, providing a versatile scaffold for the construction of complex stereodefined molecules. 2-Hydroxyheptanoic acid, available in both (R) and (S) enantiomeric forms, serves as a key starting material for the synthesis of a variety of chiral compounds, including natural products and pharmacologically active agents. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for a wide range of chemical transformations. These application notes provide an overview of the use of this compound in stereoselective synthesis and detail protocols for its key transformations.
Key Applications
The primary application of enantiomerically pure this compound lies in its incorporation into larger molecules where the stereochemistry at the C2 position is crucial for the target's structure and function. A prominent example is its use in the synthesis of depsipeptides, a class of natural products characterized by the presence of both amide and ester bonds in their backbone.
Synthesis of Depsipeptides: The Case of Verticilide
(R)-2-Hydroxyheptanoic acid is a key component in the total synthesis of the cyclooligomeric depsipeptide, verticilide. Verticilide and its enantiomer have shown significant biological activity as modulators of ryanodine (B192298) receptors (RyRs), which are critical intracellular calcium release channels. This makes them important targets for drug discovery, particularly in the context of cardiac arrhythmias.
The synthesis involves the formation of an ester bond between the carboxylic acid of an amino acid and the hydroxyl group of (R)-2-hydroxyheptanoic acid. This transformation is a cornerstone of depsipeptide synthesis.
General Reaction Scheme for Depside Bond Formation:
Caption: General workflow for depside bond formation.
Inversion of Stereochemistry via Mitsunobu Reaction
The hydroxyl group of this compound can be inverted with high fidelity using the Mitsunobu reaction. This allows access to the opposite enantiomer of a derivative, expanding the synthetic utility of a single starting enantiomer. The reaction proceeds with a clean SN2 inversion of configuration.[1]
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
To selectively react the carboxylic acid moiety, the hydroxyl group of this compound can be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
(R)- or (S)-2-Hydroxyheptanoic acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected this compound.
Protocol 2: Depside Bond Formation using DCC/DMAP
This protocol describes the coupling of a protected amino acid with this compound to form a depside linkage.[2]
Materials:
-
N-Boc-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)
-
(R)-2-Hydroxyheptanoic acid benzyl (B1604629) ester (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-protected amino acid, (R)-2-hydroxyheptanoic acid benzyl ester, and DMAP in anhydrous DCM.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 0.5 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired depsipeptide.
Table 1: Representative Yields for Depside Bond Formation
| N-Protected Amino Acid | Hydroxy Acid Derivative | Coupling Reagents | Solvent | Yield (%) | Reference |
| Boc-L-Alanine | (R)-2-Hydroxyheptanoic acid benzyl ester | DCC, DMAP | DCM | ~85-95 (estimated) | [2] |
| Fmoc-L-Leucine | (S)-2-Hydroxyisovaleric acid methyl ester | HATU, HOAt | DMF | 92 | [3] |
Protocol 3: Stereochemical Inversion using the Mitsunobu Reaction
This protocol allows for the inversion of the C2 stereocenter of this compound derivatives.[4][5][6]
Materials:
-
Ester of this compound (e.g., methyl 2-hydroxyheptanoate) (1.0 eq)
-
A carboxylic acid (e.g., p-nitrobenzoic acid) (1.5 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-hydroxyheptanoate ester, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.[4][7]
-
Cool the solution to 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the inverted ester.
-
The resulting ester can be saponified to yield the inverted this compound.
Table 2: Expected Outcome of Mitsunobu Reaction
| Substrate | Nucleophile | Reagents | Expected Outcome | Enantiomeric Excess (%) | Reference |
| (R)-Methyl 2-hydroxyheptanoate | p-Nitrobenzoic acid | PPh₃, DEAD, THF | (S)-Methyl 2-(4-nitrobenzoyloxy)heptanoate | >98 (typical) | [6] |
| (S)-Ethyl lactate | Benzoic acid | PPh₃, DIAD, THF | (R)-Ethyl 2-(benzoyloxy)propanoate | >99 | General Mitsunobu literature |
Biological Activity and Signaling Pathways of Derivatives
As previously mentioned, derivatives of this compound, such as verticilide, have demonstrated significant biological activity. The enantiomer of natural verticilide, ent-(+)-verticilide, is a potent and selective inhibitor of the cardiac ryanodine receptor (RyR2).[8] Dysregulation of RyR2 can lead to uncontrolled calcium leakage from the sarcoplasmic reticulum, a major factor in cardiac arrhythmias.
By inhibiting this calcium leak, ent-(+)-verticilide acts as an antiarrhythmic agent. This provides a clear example of how a chiral building block can be integral to the development of a molecule that targets a specific biological pathway.
Caption: Inhibition of RyR2-mediated Ca2+ leak by ent-(+)-verticilide.
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis. Its utility is demonstrated in the synthesis of complex natural products like verticilide, where its stereochemistry is paramount for biological activity. The protocols provided herein for protection, depside bond formation, and stereochemical inversion offer a foundational toolkit for researchers aiming to incorporate this synthon into their synthetic strategies for the development of new chemical entities.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of 2-Hydroxyheptanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyheptanoic acid is a monohydroxy fatty acid, and while direct studies on its biological activity in cell culture are limited, its structural similarity to other short-chain fatty acids (SCFAs) and hydroxy fatty acids suggests potential roles in cellular processes, particularly as a histone deacetylase (HDAC) inhibitor.[1][2][3] HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation. This epigenetic modification can alter gene expression, resulting in various cellular responses including cell cycle arrest, differentiation, and apoptosis, making them a focal point in cancer research.[4][5]
These application notes provide an overview of the hypothesized biological activities of this compound based on the known effects of related molecules and offer detailed protocols for researchers to investigate these potential activities in their own cell culture models.
Hypothesized Biological Activities
Based on the activities of similar short-chain and hydroxy fatty acids, this compound is postulated to:
-
Inhibit Histone Deacetylases (HDACs): Like butyrate (B1204436) and other SCFAs, this compound may act as an HDAC inhibitor, leading to the hyperacetylation of histones.[1][6] This is a primary mechanism by which SCFAs are thought to exert their anti-cancer effects.[3]
-
Induce Cell Cycle Arrest: By altering the expression of cell cycle regulatory proteins, such as p21, HDAC inhibitors can cause cells to arrest in the G0/G1 or G2/M phase of the cell cycle.[1][5]
-
Promote Apoptosis: Increased histone acetylation can lead to the expression of pro-apoptotic genes and the repression of anti-apoptotic genes, ultimately triggering programmed cell death in cancer cells.[1][7]
-
Modulate Signaling Pathways: The effects of HDAC inhibition can ripple through various signaling pathways crucial for cell survival and proliferation, such as the NF-κB and MAPK pathways.[1]
Quantitative Data Summary
As specific quantitative data for this compound is not yet available in the literature, the following table provides a template for researchers to summarize their experimental findings. This structured format will allow for easy comparison of the effects of this compound across different cell lines and experimental conditions.
| Cell Line | Assay | Parameter Measured | This compound Concentration | Result (e.g., IC50, % Apoptosis) |
| e.g., MCF-7 | MTT Assay | Cell Viability | 0-10 mM | IC50 = X mM |
| e.g., HCT116 | Flow Cytometry | Apoptosis | 5 mM | Y% increase in Annexin V positive cells |
| e.g., HeLa | Western Blot | Histone H3 Acetylation | 5 mM | Z-fold increase in Acetyl-H3 |
| e.g., Jurkat | Cell Cycle Analysis | % Cells in G2/M | 5 mM | W% increase in G2/M population |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the biological activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO or sterile PBS)
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest treatment concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[8]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the treatment plates. For adherent cells, gently trypsinize and then combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Histone Acetylation
This protocol detects changes in the acetylation status of histones, a key indicator of HDAC inhibition.[9][10]
Materials:
-
Cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.
Visualizations
DOT Script for HDAC Inhibition Signaling Pathway:
Caption: Hypothesized signaling pathway of this compound via HDAC inhibition.
DOT Script for Experimental Workflow:
Caption: General experimental workflow for investigating the biological activity of this compound.
References
- 1. Frontiers | The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer [frontiersin.org]
- 2. Effects of short-chain fatty acids on growth and differentiation of the human colon-cancer cell line HT29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of Gut Microbiota-Derived Short-Chain Fatty Acids in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effects of Gut Microbiota-Derived Short-Chain Fatty Acids in Cancers [jmb.or.kr]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial Properties of 2-Hydroxyheptanoic Acid Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial properties of 2-Hydroxyheptanoic acid, a member of the alpha-hydroxy acid family. While specific data on its efficacy is emerging, this document outlines standardized protocols for its evaluation, potential mechanisms of action based on related compounds, and a framework for data presentation.
Introduction
This compound is a monohydroxy fatty acid, structurally similar to other fatty acids and alpha-hydroxy acids known to possess antimicrobial properties.[1] The investigation into its efficacy against pathogenic bacteria is a promising area of research for the development of novel antimicrobial agents. The primary proposed mechanism of action for fatty acids involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[2][3] Alpha-hydroxy acids may also act by chelating divalent cations essential for maintaining cell wall integrity.[4][5] This document provides the necessary protocols to investigate these properties for this compound.
Data Presentation
Effective evaluation of antimicrobial efficacy requires standardized data presentation. The following table illustrates how to summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various pathogenic bacteria.
Note: The data presented in this table is for illustrative purposes only and serves as a template for reporting experimental findings.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Pathogenic Bacteria | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 128 | 256 |
| Streptococcus pyogenes | Positive | 64 | 128 |
| Escherichia coli | Negative | 256 | 512 |
| Pseudomonas aeruginosa | Negative | 512 | >512 |
| Candida albicans (Yeast) | N/A | 256 | 512 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Preparation of this compound Stock Solution
Due to the hydrophobic nature of fatty acids, proper solubilization is critical for accurate testing.
Protocol 3.1.1: Stock Solution Preparation
-
Solvent Selection: Choose a suitable solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). Ethanol is often preferred for its lower toxicity in final dilutions.[2]
-
Dissolution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution vigorously to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the sterile stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[2][6][7]
Protocol 3.2.1: Broth Microdilution Assay
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth.[8]
-
-
Serial Dilution in Microplate:
-
Dispense 50 µL of sterile broth into wells A-H of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Broth with inoculum but no this compound.
-
Negative Control: Broth only.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by sub-culturing from the clear wells of the MIC assay.
Protocol 3.3.1: MBC Determination
-
Sub-culturing: From the wells of the MIC plate showing no visible growth, pipette a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony growth on the agar plate).
Potential Mechanism of Action
The antimicrobial mechanism of this compound has not been specifically elucidated. However, based on its chemical structure, it is likely to share mechanisms with other fatty acids and alpha-hydroxy acids.
The primary target of fatty acids is the bacterial cell membrane. Their amphipathic nature allows them to insert into the phospholipid bilayer, disrupting its integrity. This can lead to:
-
Increased membrane fluidity and permeability.
-
Leakage of essential intracellular components such as ions and metabolites.
-
Inhibition of membrane-bound enzymes involved in crucial cellular processes like respiration and ATP synthesis.
Alpha-hydroxy acids are also known to chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[4] These ions are essential for stabilizing the lipopolysaccharide (LPS) layer in Gram-negative bacteria and the peptidoglycan structure in Gram-positive bacteria. By sequestering these ions, this compound may weaken the bacterial cell envelope, leading to increased susceptibility to osmotic stress and other antimicrobial agents.
Conclusion
This compound represents a molecule of interest for antimicrobial research. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its efficacy against a range of pathogenic bacteria. Further studies are warranted to determine its precise spectrum of activity, mechanism of action, and potential for therapeutic development.
References
- 1. This compound | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. newprairiepress.org [newprairiepress.org]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxyheptanoic Acid: A Potential Biomarker for Peroxisomal Metabolic Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, a group of conditions characterized by abnormal metabolic processes, present a significant challenge to human health. The identification of novel biomarkers is crucial for early diagnosis, monitoring disease progression, and developing targeted therapies. 2-Hydroxyheptanoic acid, a seven-carbon alpha-hydroxy fatty acid, is emerging as a potential biomarker for a class of inherited metabolic diseases known as peroxisomal disorders. This document provides detailed application notes and experimental protocols for the investigation of this compound in this context.
Peroxisomes are cellular organelles essential for various metabolic processes, including the breakdown of very long-chain fatty acids and branched-chain fatty acids through alpha- and beta-oxidation.[1][2][3][4] Genetic defects in peroxisome biogenesis or the function of specific peroxisomal enzymes lead to a group of severe metabolic disorders, such as Zellweger spectrum disorders.[5][6][7] In these conditions, the impairment of fatty acid oxidation pathways can lead to the accumulation of atypical fatty acid metabolites in biological fluids.
While the elevation of longer-chain 2-hydroxy acids, such as 2-hydroxysebacic acid, is a known indicator of peroxisomal dysfunction, the role of medium-chain 2-hydroxy acids like this compound is an active area of investigation.[5] The accumulation of these molecules is thought to result from the incomplete oxidation of fatty acids, which are then hydroxylated at the alpha-position.
Metabolic Background and Clinical Significance
The primary pathway for the metabolism of straight-chain fatty acids is mitochondrial beta-oxidation. However, peroxisomes play a critical role in the oxidation of fatty acids that cannot be readily metabolized by mitochondria, such as very long-chain fatty acids and branched-chain fatty acids.[1][8][9] One of the key pathways in peroxisomes is alpha-oxidation, which is necessary for the degradation of fatty acids with a methyl group at the beta-carbon.[2][3][10] This process involves the hydroxylation of the alpha-carbon, forming a 2-hydroxy fatty acid intermediate.
In peroxisomal disorders, defects in the enzymatic machinery of alpha- or beta-oxidation can lead to a metabolic block. This results in the accumulation of upstream metabolites, including 2-hydroxy fatty acids, which are then excreted in the urine. The detection and quantification of these metabolites can, therefore, serve as diagnostic and prognostic markers for these debilitating diseases.
The presence of elevated levels of this compound in biological samples could indicate a disruption in the normal fatty acid metabolism, pointing towards a potential peroxisomal disorder. Further research to establish a definitive correlation and to quantify the levels of this compound in patient cohorts compared to healthy individuals is warranted.
Quantitative Data Summary
Currently, there is limited published quantitative data specifically for this compound in the context of metabolic disorders. However, studies on other 2-hydroxy acids in peroxisomal disorders provide a strong rationale for its investigation. The following table summarizes hypothetical and reported data for related biomarkers to provide a framework for future studies.
| Biomarker | Disorder | Sample Type | Concentration in Patients (Hypothetical/Reported) | Concentration in Controls (Hypothetical/Reported) | Reference |
| This compound | Peroxisomal Disorders (e.g., Zellweger Syndrome) | Urine | Potentially Elevated | Low to Undetectable | Area for future research |
| 2-Hydroxysebacic Acid | Zellweger Spectrum Disorder | Urine | Consistently Elevated | Low to Undetectable | [5] |
| Pristanic Acid | Refsum Disease | Plasma | Elevated | Low | [6] |
| Very Long-Chain Fatty Acids (C26:0) | Peroxisomal Biogenesis Disorders | Plasma | Significantly Elevated | Low | [6][7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the quantitative analysis of this compound in urine samples. The method involves liquid-liquid extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.
Materials:
-
Urine samples (frozen at -80°C until use)
-
Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled this compound
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 1 mL of urine to a glass centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Acidify the urine to a pH of approximately 1-2 by adding 100 µL of 6M HCl.
-
Saturate the sample with NaCl.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Evaporation and Derivatization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes in a heating block.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitor characteristic ions for the trimethylsilyl (B98337) (TMS) derivative of this compound and the internal standard.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound-TMS and the IS-TMS based on their retention times and mass spectra.
-
Quantify the amount of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound.
Protocol 2: Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the sensitive and specific quantification of this compound in plasma samples using LC-MS/MS.
Materials:
-
Plasma samples (collected in EDTA or heparin tubes, frozen at -80°C)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., d3-2-hydroxyheptanoic acid)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add a known amount of the internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Extraction and Evaporation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow rate: 0.3 mL/min
-
-
MS/MS Conditions (example):
-
Ionization mode: Negative Electrospray Ionization (ESI-)
-
Detection mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Visualizations
Caption: Hypothetical metabolic pathway for the formation of this compound via peroxisomal alpha-oxidation and its potential accumulation in peroxisomal disorders.
Caption: Experimental workflow for the analysis of this compound in urine using GC-MS.
Caption: Experimental workflow for the analysis of this compound in plasma using LC-MS/MS.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. biochemden.com [biochemden.com]
- 5. Urine organic acid analysis as a tool in evaluation for Zellweger Spectrum disorder: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum of genetic alterations in patients with peroxisome biogenesis defects in the Iranian population: a case series study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 9. Peroxisomal Metabolite and Cofactor Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
Application Notes and Protocols: 2-Hydroxyheptanoic Acid as a Flavoring Agent in Food Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research and development purposes only. 2-Hydroxyheptanoic acid is not currently listed as a FEMA GRAS substance, and its regulatory status as a flavoring agent in food has not been established by major regulatory bodies such as the FDA, EFSA, or JECFA. All applications of this substance in food must comply with the relevant national and international food safety regulations.
Introduction
This compound (CAS No. 636-69-1) is an alpha-hydroxy acid that has been identified as a potential flavoring agent in food chemistry.[1] While specific organoleptic data is limited in publicly available literature, its structural similarity to other flavor-active hydroxy acids suggests it may contribute to the overall flavor profile of various food products. Alpha-hydroxy acids, in general, are known to impart specific organoleptic properties and can be used as food additives.[2] This document provides a framework for the systematic evaluation of this compound as a novel flavoring agent, including proposed experimental protocols and data management structures.
Physicochemical Properties
A clear understanding of the physicochemical properties of a potential flavoring agent is crucial for its application in diverse food matrices.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| Synonyms | α-Hydroxyheptanoic acid, 2-hydroxy-heptanoic acid | [3] |
| CAS Number | 636-69-1 | [3][4] |
| Molecular Formula | C₇H₁₄O₃ | [3][4] |
| Molecular Weight | 146.18 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in water | [1] |
Sensory Profile (Hypothetical)
The sensory profile of a new flavoring ingredient must be thoroughly characterized. The following table outlines the key sensory attributes to be evaluated for this compound. The data presented here is hypothetical and should be determined experimentally.
| Sensory Attribute | Descriptor(s) | Intensity (1-10 Scale) | Notes |
| Odor | Faint, waxy, slightly fruity | To be determined | |
| Flavor | Mildly acidic, waxy, fatty, with potential green or fruity notes | To be determined | |
| Mouthfeel | Slight astringency, potential for creaminess at low concentrations | To be determined | |
| Aftertaste | Clean, short-lived | To be determined |
Potential Applications and Recommended Use Levels (Exploratory)
Based on the hypothetical sensory profile, this compound could potentially be used in a variety of food products to enhance or modify flavor. The following are exploratory applications and require experimental validation.
| Food Category | Potential Function | Recommended Starting Use Level (ppm) |
| Dairy Products (Yogurt, Cheese) | Enhance creaminess, add subtle fruity notes | 5 - 20 |
| Beverages (Fruit Juices, Teas) | Add complexity, modify acidity profile | 2 - 15 |
| Baked Goods (Cookies, Cakes) | Contribute to buttery or creamy notes | 10 - 50 |
| Savory Sauces and Dressings | Round out flavor, balance acidity | 5 - 25 |
Experimental Protocols
Sensory Evaluation Protocol: Flavor Profile Determination
Objective: To determine the sensory profile of this compound in a neutral medium.
Materials:
-
This compound (food grade)
-
Deionized, deodorized water
-
Glass beakers and stirring rods
-
Analytical balance
-
Sensory evaluation booths
-
Standard sensory evaluation software
Procedure:
-
Sample Preparation: Prepare a series of concentrations of this compound in deionized water (e.g., 1, 5, 10, 25, 50 ppm). A control sample of pure deionized water should also be prepared.
-
Panelist Selection: Select a panel of 8-12 trained sensory panelists.
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind fashion.
-
Instruct panelists to evaluate the odor and flavor of each sample.
-
Panelists should record the perceived sensory attributes and their intensities using a predefined scoresheet or software.
-
A washout period with unsalted crackers and water should be enforced between samples.
-
-
Data Analysis: Analyze the collected data to generate a comprehensive flavor profile, including average intensity ratings for each descriptor.
Analytical Protocol: Quantification in a Food Matrix (e.g., Yogurt)
Objective: To develop a method for the quantification of this compound in a yogurt matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Yogurt samples fortified with known concentrations of this compound
-
Internal standard (e.g., 2-Hydroxyoctanoic acid)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the yogurt sample.
-
To a known amount of yogurt, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
-
-
Derivatization:
-
Add the derivatizing agent to the extract and heat to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Develop a suitable temperature program for the GC oven to achieve good separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for the TMS-derivatives of this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using standard solutions of derivatized this compound and the internal standard.
-
Quantify the amount of this compound in the yogurt sample by comparing its peak area to that of the internal standard and using the calibration curve.
-
Visualizations
Caption: Workflow for Sensory Evaluation of this compound.
Caption: Workflow for Analytical Quantification of this compound in a Food Matrix.
Signaling Pathways
The gustatory and olfactory signaling pathways for this compound have not been elucidated. As an organic acid, it is likely to contribute to the perception of sourness through interaction with proton-sensitive ion channels on the taste buds. Its potential fruity or waxy aroma notes would be detected by specific olfactory receptors in the nasal cavity. Further research, including sensory studies with specific receptor antagonists, would be required to understand the precise mechanisms of perception.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxyheptanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Hydroxyheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The synthesis of this compound can introduce several types of impurities that pose challenges during purification. These typically include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual heptaldehyde, cyanide salts (if using a cyanohydrin route), or alpha-bromoheptanoic acid may be present.
-
Side-Reaction Byproducts: Over-oxidation can lead to the formation of keto-acids. Aldol condensation of the starting aldehyde can also generate undesired byproducts.
-
Solvent and Reagent Residues: Residual organic solvents used in the reaction or extraction steps, as well as leftover acids or bases from pH adjustments, are common.
-
Enantiomeric Impurities: If a specific enantiomer of this compound is desired, the other enantiomer is a significant impurity that needs to be removed through resolution techniques.[1][2]
-
Dimers and Oligomers: Alpha-hydroxy acids can sometimes undergo self-esterification to form dimers or larger oligomers, especially at elevated temperatures.
Q2: My purified this compound appears as a yellow or brown oil. What could be the cause and how can I decolorize it?
A2: A yellow or brown tint in the final product often indicates the presence of residual impurities from the reaction or degradation products.[3] Potential causes include residual iodide compounds if used in the synthesis, or other oxidizable organic impurities.
Recommended Solutions:
-
Activated Carbon Treatment: Dissolve the impure acid in a suitable organic solvent and add a small amount of activated carbon. Stir the mixture for a period, then filter off the carbon. This is effective for removing colored impurities.[3]
-
Oxidative Treatment: In some cases, a mild oxidative treatment with an agent like hydrogen peroxide can help to convert colored impurities into forms that are more easily removed by subsequent purification steps like distillation or extraction.[3]
-
Chromatography: Passing the product through a short plug of silica (B1680970) gel can also help to remove colored, more polar impurities.
Q3: I am having difficulty crystallizing my this compound; it remains an oil or a sticky gum. What can I do?
A3: The tendency of a compound to "oil out" instead of crystallizing is often due to the presence of impurities that disrupt the crystal lattice formation.[4] Short-chain hydroxy acids can be particularly challenging to crystallize.
Troubleshooting Steps:
-
Improve Purity: The most crucial step is to ensure the material is as pure as possible before attempting crystallization. Consider an additional purification step like acid-base extraction or column chromatography to remove residual impurities.[4]
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal (a seed crystal) to the supersaturated solution can induce crystallization.[3]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Rapid cooling often leads to the formation of oils.
-
Solvent System: Experiment with different solvent systems for crystallization. A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
Q4: My compound streaks significantly on a silica gel TLC plate. How can I get clean spots for analysis and preparative chromatography?
A4: Streaking of carboxylic acids on silica gel TLC plates is a common problem. It is caused by the strong interaction of the acidic proton of the carboxyl group with the slightly acidic silica gel.[4] This results in a mixture of the protonated and deprotonated forms of the acid, leading to tailing.
Solution:
-
To prevent this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4] This acidic modifier ensures that the this compound remains fully protonated, allowing it to move up the plate as a single, well-defined spot.
Troubleshooting Guides
Problem: Low Yield After Liquid-Liquid Extraction
| Potential Cause | Recommended Solution(s) |
| Incorrect pH | The pH of the aqueous phase is critical. To extract the acid as its carboxylate salt into the aqueous layer, the pH should be at least 2 units above the pKa of this compound. To extract the free acid into the organic layer, the pH should be at least 2 units below its pKa.[3][5][6] |
| Emulsion Formation | Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of vigorous shaking. In some cases, filtering the mixture through a pad of celite can also be effective. |
| Insufficient Extraction | Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure more complete transfer of the product between phases. |
Problem: Co-elution of Impurities During Column Chromatography
| Potential Cause | Recommended Solution(s) |
| Inappropriate Solvent System | The polarity of the eluent is not optimized. Use TLC to screen different solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane/methanol) with the addition of 0.5-1% acetic or formic acid to find the best separation. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Problem: Incomplete Racemic Resolution
| Potential Cause | Recommended Solution(s) |
| Incomplete Diastereomeric Salt Formation | The reaction between the racemic this compound and the chiral resolving agent (e.g., a chiral amine) may not have gone to completion. Ensure stoichiometric amounts are used and allow sufficient reaction time. |
| Poor Separation of Diastereomers | The diastereomeric salts may have similar solubilities, making separation by crystallization difficult. Experiment with different crystallization solvents. Fractional crystallization, where multiple crystallization steps are performed, may be necessary. |
| Premature Regeneration of the Acid | If the pH is not carefully controlled during the workup, the diastereomeric salts may partially revert to the free acid and chiral base, leading to contamination. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for common purification techniques for alpha-hydroxy acids. The exact values for this compound may vary depending on the specific experimental conditions and the nature of the crude mixture.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Key Considerations |
| Liquid-Liquid Extraction | 85-95% | 70-90% | Highly dependent on pH control and the number of extractions. |
| Crystallization | >98% | 50-80% | Yield can be lower if multiple recrystallizations are needed. |
| Column Chromatography | >99% | 60-85% | Can be optimized for high purity, but may involve some product loss on the column. |
| Vacuum Distillation | 95-98% | 70-90% | Risk of thermal degradation if the compound is not stable at its boiling point under vacuum.[7][8] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its sodium salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat this extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer containing impurities can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the pH is below 2. The this compound will precipitate out or form an oil.
-
Re-extraction: Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether) 2-3 times. The purified this compound will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities with polarities similar to this compound.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate with 0.5-1% acetic acid added. The ideal system will give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid from the eluent, it may be necessary to co-evaporate with a solvent like toluene.
Visualizations
Caption: Experimental workflows for purification.
Caption: Logic for troubleshooting crystallization.
References
- 1. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxyheptanoic Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-hydroxyheptanoic acid. Our goal is to help you overcome challenges, particularly low yields, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include heptanal (B48729) and heptanoic acid.[1][2] Another approach involves the biocatalytic conversion of heptane.[3][4]
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the synthetic route and reaction conditions. For instance, the oxidation of heptaldehyde can yield heptanoic acid in the range of 76-78%, which is a precursor for some syntheses.[2] A specific synthesis of the ethyl ester of this compound reported a yield of 93%.[1] Biocatalytic methods are also being explored, though yields can be variable and are often presented as concentration changes over time.[3][4]
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves distillation or crystallization.[1][5] For instance, after synthesis, the crude product can be distilled under vacuum.[1] Crystallization from a suitable solvent, such as hexane, is another effective method for obtaining the pure hydroxy acid.[5]
Q4: Is it possible to synthesize enantiomerically pure this compound?
A4: Yes, enantiomerically pure forms of this compound can be obtained through resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1]
Troubleshooting Guide: Overcoming Low Yields
This guide addresses common issues that can lead to low yields in the synthesis of this compound and provides actionable solutions.
Issue 1: Low conversion of the starting material.
-
Q: My reaction seems to stall, and I observe a significant amount of unreacted starting material (e.g., heptanal or heptanoic acid). What could be the cause?
-
A: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Ensure all reagents are added in the correct stoichiometric ratios. For reactions involving oxidation, for example, the oxidizing agent must be present in a sufficient amount.
-
Poor Reagent Quality: The purity of your starting materials and reagents is crucial. Impurities can interfere with the reaction. For instance, freshly distilled heptaldehyde is recommended for optimal results in oxidation reactions.[2]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to slow reaction kinetics. Conversely, a temperature that is too high can cause degradation of reactants or products. Maintain the temperature within the recommended range for your specific protocol.
-
Inadequate Mixing: Ensure vigorous and consistent stirring throughout the reaction to ensure proper mixing of reactants, especially in heterogeneous mixtures.[2]
-
-
Issue 2: Formation of significant side products.
-
Q: My final product is contaminated with significant amounts of side products, leading to a low yield of the desired this compound. How can I minimize side reactions?
-
A: The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Temperature Control: Overheating can often lead to side reactions or decomposition. Precise temperature control is critical. For example, during the oxidation of heptaldehyde with potassium permanganate (B83412), the temperature should be maintained below 20°C to avoid unwanted side products.[2]
-
Controlled Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome. Adding reagents portion-wise or via a dropping funnel can help to control the reaction rate and temperature, thus minimizing side reactions.
-
Inert Atmosphere: For reactions sensitive to oxygen, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Issue 3: Product degradation during workup and purification.
-
Q: I seem to be losing a significant amount of my product during the extraction and purification steps. What can I do to improve recovery?
-
A: Product loss during workup and purification is a common source of low yields. Consider the following:
-
pH Adjustment: When acidifying the reaction mixture to isolate the carboxylic acid, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and facilitate its extraction into an organic solvent.[5]
-
Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions with smaller volumes of solvent to ensure complete transfer of the product from the aqueous phase.
-
Gentle Purification Conditions: If using distillation, perform it under reduced pressure to lower the boiling point and prevent thermal degradation of the this compound. When performing crystallization, allow for slow cooling to obtain purer crystals and higher recovery.
-
-
Experimental Protocols & Data
Table 1: Synthesis of Heptanoic Acid from Heptaldehyde (Precursor Synthesis)
| Parameter | Value | Reference |
| Starting Material | Heptaldehyde (342 g, 3 moles) | [2] |
| Oxidizing Agent | Potassium Permanganate (340 g, 2.15 moles) | [2] |
| Solvent | Water (2.7 L) | [2] |
| Acid | Concentrated Sulfuric Acid (350 cc) | [2] |
| Temperature | Below 20°C | [2] |
| Yield | 296-305 g (76-78%) | [2] |
Table 2: Synthesis of Ethyl 2-Hydroxyheptanoate
| Parameter | Value | Reference |
| Crude Product Yield | 68.2 g | [1] |
| Boiling Point | 105-107°C (17 mm) | [1] |
| Final Yield | 93% | [1] |
Detailed Experimental Protocol: Synthesis of Heptanoic Acid from Heptaldehyde
This protocol describes the oxidation of heptaldehyde to heptanoic acid, a potential precursor for this compound synthesis.
-
In a 5-liter flask equipped with a mechanical stirrer and cooled in an ice bath, combine 2.7 L of water and 350 cc of concentrated sulfuric acid.
-
Once the temperature of the solution has cooled to 15°C, add 342 g (403 cc, 3 moles) of freshly distilled heptaldehyde.
-
Add 340 g (2.15 moles) of potassium permanganate in 15 g portions, ensuring the temperature does not exceed 20°C with vigorous stirring.[2]
-
After the addition of potassium permanganate is complete, pass sulfur dioxide gas through the solution until it becomes clear.
-
Separate the oily layer, wash it once with water, and distill it using a modified Claisen flask with a 30-cm fractionating side arm.
-
The fraction boiling at 159–161°C/100 mm is collected, yielding 296–305 g (76–78%) of heptanoic acid.[2]
Visualizations
Caption: General experimental workflow for the chemical synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Hydroxyheptanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Hydroxyheptanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
The Cyanohydrin Method: This involves the reaction of heptanal (B48729) with a cyanide salt (e.g., NaCN or KCN) to form a cyanohydrin, which is subsequently hydrolyzed to yield this compound.
-
Alpha-Bromination and Hydrolysis (Hell-Volhard-Zelinsky Reaction): This two-step process begins with the alpha-bromination of heptanoic acid using bromine (Br₂) and a catalyst like phosphorus tribromide (PBr₃) to produce 2-bromoheptanoic acid. The subsequent hydrolysis of the bromo-acid yields the desired this compound.
Q2: I am getting a low yield in my cyanohydrin reaction. What are the possible causes?
A2: Low yields in the cyanohydrin formation step can be attributed to several factors. The reaction is reversible, and the equilibrium can be shifted by reaction conditions. In basic solutions, the cyanohydrin can revert to the starting aldehyde. Ensure the pH is controlled, typically in a slightly acidic to neutral range, to favor the formation of the cyanohydrin. Also, the purity of the starting heptanal is crucial, as impurities can interfere with the reaction.
Q3: During the hydrolysis of the cyanohydrin, I am observing the formation of an unsaturated byproduct. How can I avoid this?
A3: The formation of α,β-unsaturated heptanoic acid is a common side reaction during the acidic hydrolysis of the cyanohydrin, especially under harsh conditions (e.g., high temperatures, concentrated acid). This occurs through the dehydration of the hydroxyl group. To minimize this, use milder hydrolysis conditions, such as moderate acid concentrations and lower reaction temperatures.
Q4: What are the major side products in the Hell-Volhard-Zelinsky (HVZ) bromination of heptanoic acid?
A4: The primary side reactions in the HVZ bromination of heptanoic acid include the formation of α,β-unsaturated heptanoic acid through the elimination of hydrogen bromide, which is favored at elevated temperatures.[1] Additionally, using an excess of bromine can lead to the formation of polybrominated products.
Q5: My final this compound product is impure. What are the likely contaminants and how can I purify it?
A5: Depending on the synthetic route, common impurities include unreacted starting materials (heptanal or heptanoic acid), intermediate products (cyanohydrin or 2-bromoheptanoic acid), and side products (α,β-unsaturated heptanoic acid). Purification can typically be achieved through recrystallization or column chromatography.
Troubleshooting Guides
Synthesis Route 1: The Cyanohydrin Method from Heptanal
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Cyanohydrin Formation | Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC. |
| Reversion of Cyanohydrin to Heptanal | Maintain a slightly acidic to neutral pH during the cyanohydrin formation step. Avoid strongly basic conditions. |
| Incomplete Hydrolysis of the Cyanohydrin | Ensure adequate reaction time and appropriate acid concentration for the hydrolysis step. Monitor the disappearance of the cyanohydrin intermediate. |
| Loss of Product During Workup | Optimize the extraction and purification steps to minimize product loss. Ensure the pH is adjusted correctly during aqueous workup to keep the product in the desired phase. |
Problem 2: Formation of α,β-Unsaturated Heptanoic Acid
| Possible Cause | Troubleshooting Step |
| Harsh Hydrolysis Conditions | Use milder acid hydrolysis conditions. Decrease the reaction temperature and use a less concentrated acid. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and stop it as soon as the hydrolysis is complete to avoid subsequent dehydration. |
Synthesis Route 2: Alpha-Bromination and Hydrolysis of Heptanoic Acid
Problem 1: Low Yield of 2-Bromoheptanoic Acid (HVZ Reaction)
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst (PBr₃) | Ensure a catalytic amount of PBr₃ is used. The reaction is initiated by the formation of the acyl bromide.[2] |
| Low Reaction Temperature | The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[1] Ensure the reaction temperature is maintained at the optimal level. |
| Moisture in the Reaction | The reaction should be carried out under anhydrous conditions until the hydrolysis step, as water can react with PBr₃ and the acyl bromide intermediate. |
Problem 2: Formation of Side Products in HVZ Reaction
| Possible Cause | Troubleshooting Step |
| Formation of α,β-Unsaturated Heptanoic Acid | Avoid excessively high reaction temperatures, as this promotes the elimination of HBr.[1] |
| Polybromination | Use a stoichiometric amount of bromine. Adding bromine slowly to the reaction mixture can also help to control the reaction and minimize polybromination. |
Problem 3: Incomplete Hydrolysis of 2-Bromoheptanoic Acid
| Possible Cause | Troubleshooting Step |
| Insufficient Water or Base | Ensure a sufficient amount of water is used for the hydrolysis. If using basic hydrolysis, ensure a stoichiometric amount of base is used. |
| Short Reaction Time | Allow for sufficient reaction time for the hydrolysis to go to completion. The reaction can be monitored by TLC or GC. |
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions. Note that specific results may vary based on experimental setup and scale.
Table 1: Typical Reaction Parameters for the Cyanohydrin Method
| Parameter | Value | Notes |
| Reactants | Heptanal, Sodium Cyanide, Acid (e.g., HCl) | |
| Solvent | Water, Ether | |
| Temperature (Cyanohydrin Formation) | 0-10 °C | To control the exothermic reaction. |
| Temperature (Hydrolysis) | 40-80 °C | Milder temperatures reduce side reactions. |
| Typical Yield | 60-80% | Can be lower due to side reactions. |
Table 2: Typical Reaction Parameters for the HVZ and Hydrolysis Method
| Parameter | Value | Notes |
| Reactants (HVZ) | Heptanoic Acid, Br₂, PBr₃ (catalytic) | |
| Temperature (HVZ) | 80-120 °C | Higher temperatures can lead to side products.[1] |
| Reactants (Hydrolysis) | 2-Bromoheptanoic Acid, Water or Base | |
| Temperature (Hydrolysis) | 80-100 °C | |
| Typical Yield (Overall) | 70-90% | Generally a high-yielding reaction. |
Experimental Protocols & Workflows
Experimental Workflow: Cyanohydrin Method
References
Technical Support Center: Resolution of 2-Hydroxyheptanoic Acid Enantiomers
Welcome to the technical support center for the chiral resolution of 2-Hydroxyheptanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of (R)- and (S)-2-Hydroxyheptanoic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What makes the resolution of this compound enantiomers challenging?
A1: The primary challenge is that enantiomers possess identical physical and chemical properties in an achiral environment, making them difficult to separate using standard laboratory techniques.[1] Resolution requires creating a chiral environment where the enantiomers interact differently, allowing for their distinction and separation. This is typically achieved using methods like chiral chromatography or by converting them into diastereomers which have different physical properties.[2][3]
Q2: What are the principal methods for resolving this compound enantiomers?
A2: The most common and effective methods include:
-
Direct High-Performance Liquid Chromatography (HPLC): Utilizes a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1][4]
-
Indirect HPLC via Derivatization: Involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4]
-
Diastereomeric Salt Formation: A classical method where the racemic acid is reacted with a chiral base to form diastereomeric salts.[5][6] These salts have different solubilities, allowing for separation by fractional crystallization.[3]
-
Enzymatic Resolution: Employs enzymes that selectively catalyze a reaction with one enantiomer, leaving the other unchanged. This method is known for its high selectivity but is limited to a maximum theoretical yield of 50% for the desired enantiomer.[7]
Q3: How do I choose the best resolution strategy for my needs?
A3: The choice depends on the scale of the separation, available equipment, and the desired purity of the enantiomers.
-
For analytical scale and purity assessment: Chiral HPLC is the preferred method due to its high accuracy and sensitivity.
-
For preparative and large-scale separation: Diastereomeric salt formation is often more cost-effective and scalable, though it may require more extensive method development.[5][6]
-
When specific enantiomers are required and a suitable enzyme is available: Enzymatic resolution can offer excellent enantioselectivity.[8][9]
Chiral HPLC Troubleshooting Guide
Chiral HPLC is a powerful tool for enantiomeric separation, but achieving baseline resolution can be complex. This guide addresses common issues.
Caption: Troubleshooting workflow for chiral HPLC separation.
Issue 1: No separation or poor resolution (Rs < 1.5) is observed.
-
Question: I'm injecting my racemic this compound sample, but I see only one peak or two poorly resolved peaks. What should I do?
-
Answer: This is the most common issue and typically relates to the choice of Chiral Stationary Phase (CSP) or mobile phase composition.
-
Potential Cause 1: Inappropriate CSP. The chiral selector on the column is not interacting effectively with your analyte. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and anion-exchange CSPs are excellent starting points for acidic compounds.[1]
-
Solution 1: If you are using a general-purpose CSP, consider switching to one known for resolving acidic compounds, such as a CHIRALPAK QN-AX or QD-AX.[1]
-
Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition is critical for achieving selectivity.[1] The type of organic modifier (e.g., methanol, ethanol (B145695), isopropanol) and the presence of acidic/basic additives can dramatically alter the separation.
-
Solution 2: Systematically screen different mobile phases. For acidic compounds, adding a small amount of a strong acid like trifluoroacetic acid (TFA) or acetic acid (0.1%) to the mobile phase is often necessary to suppress ionization and improve interaction with the CSP.[4]
-
Issue 2: The peaks are resolved, but they show significant tailing or fronting.
-
Question: My peaks have poor symmetry, which makes accurate integration difficult. Why is this happening?
-
Answer: Poor peak shape is often caused by secondary interactions or column overload.
-
Potential Cause 1: Secondary Interactions. The analyte may be having strong, undesirable interactions with active sites (e.g., residual silanols) on the silica-based CSP.[10]
-
Solution 1: Add an acidic modifier (e.g., 0.1% acetic acid or TFA) to the mobile phase. This suppresses the ionization of the analyte and masks active sites on the stationary phase, leading to more symmetrical peaks.[1][10]
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, causing peak distortion.[10]
-
Solution 2: Reduce the sample concentration or the injection volume and reinject.
-
Issue 3: My retention times are drifting, and the resolution is not reproducible.
-
Question: Between injections, my retention times are not stable. What is the cause?
-
Answer: This issue usually points to problems with column equilibration or temperature stability.
-
Potential Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the mobile phase before injection.
-
Solution 1: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting a sequence.[1] When changing from normal phase to reversed-phase, a proper flushing procedure with an intermediate solvent like isopropanol (B130326) is critical.
-
Potential Cause 2: Temperature Fluctuations. The ambient temperature in the laboratory is changing, affecting the chromatography.[1]
-
Solution 2: Use a column oven to maintain a constant, controlled temperature throughout the analysis.
-
| Parameter | Condition A | Condition B | Condition C |
| Chiral Stationary Phase | Amylose-based | Cellulose-based | Anion-Exchange |
| Mobile Phase | Hexane:Ethanol (90:10) + 0.1% TFA | Acetonitrile:Water (70:30) + 0.1% Acetic Acid | Methanol + 20 mM Ammonium Acetate |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Resolution (Rs) | 1.2 (Poor) | 1.8 (Good) | 2.5 (Excellent) |
| Caption: Illustrative data on the effect of HPLC conditions on the resolution of this compound enantiomers. |
Diastereomeric Salt Formation Troubleshooting Guide
This method relies on differential solubility between the diastereomeric salts formed from the racemic acid and a chiral resolving agent.
Caption: Experimental workflow for diastereomeric salt resolution.
Issue 1: No crystallization occurs, or an oil forms instead of a solid.
-
Question: After mixing my racemic acid and the chiral resolving agent, nothing precipitates, or I get an oil. What's wrong?
-
Answer: This is a common problem related to solubility.
-
Potential Cause 1: High Solubility. The diastereomeric salts are too soluble in the chosen solvent.
-
Solution 1: Change to a less polar solvent or use a solvent mixture. A systematic screening of different solvents is often necessary.[6] Sometimes, slow evaporation of the solvent or cooling the solution to a lower temperature can induce crystallization.
-
Potential Cause 2: Impurities. Impurities in the starting material can inhibit crystallization.
-
Solution 2: Ensure the starting racemic acid is of high purity. Recrystallize or purify it if necessary.
-
Issue 2: The recovered solid has low diastereomeric/enantiomeric excess (de/ee).
-
Question: I isolated a solid, but after analysis, the enantiomeric purity is poor. How can I improve it?
-
Answer: This indicates that the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system.
-
Potential Cause 1: Poor Solvent Choice. The solvent does not provide sufficient differentiation in solubility between the diastereomers.
-
Solution 1: Screen a wider range of solvents or solvent mixtures. Sometimes, a solvent can be found that dramatically increases the solubility of one diastereomer over the other.[6]
-
Potential Cause 2: Kinetic vs. Thermodynamic Control. The crystallization process may be under kinetic control, leading to co-precipitation.
-
Solution 2: Try altering the crystallization conditions. Slower cooling rates, longer crystallization times, or heating/cooling cycles can favor the formation of the more stable, less soluble diastereomer, leading to higher purity.
-
Solution 3: Perform recrystallization. Dissolving the obtained solid in a fresh portion of the solvent and recrystallizing it can significantly enhance the diastereomeric purity.
-
| Resolving Agent | Solvent | Yield of Less Soluble Salt | Enantiomeric Excess (ee) |
| (R)-α-Methylbenzylamine | Ethanol | 35% | 75% |
| (R)-α-Methylbenzylamine | Ethyl Acetate | 42% | 92% |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Tetrahydrofuran (THF) | 48% | >98% |
| (S)-Phenylglycinol | Isopropanol | 30% | 81% |
| Caption: Illustrative data for screening resolving agents and solvents for this compound. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method Screening
This protocol outlines a systematic approach to developing a direct chiral HPLC separation method.
-
Column Selection:
-
Begin with a polysaccharide-based CSP (e.g., an amylose (B160209) or cellulose-based column) and an anion-exchange CSP (e.g., CHIRALPAK QN-AX). These column types are known for their broad applicability to acidic compounds.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL for injection.[4]
-
Filter the final solution through a 0.45 µm syringe filter before placing it in the autosampler.
-
-
Mobile Phase Screening:
-
Normal Phase Mode:
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% TFA.
-
Mobile Phase B: n-Hexane / Ethanol (85:15, v/v) + 0.1% TFA.
-
-
Reversed-Phase Mode:
-
Mobile Phase C: Acetonitrile / Water (with 20 mM Ammonium Acetate, pH 5) (70:30, v/v).[1]
-
Mobile Phase D: Methanol / 0.1% Acetic Acid in Water (60:40, v/v).
-
-
Run each mobile phase on the selected columns. Ensure the column is properly equilibrated (at least 10-20 column volumes) when changing solvents.[1]
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition (adjusting the ratio of organic modifier), flow rate (typically 0.5-1.5 mL/min), and column temperature to maximize resolution.[1]
-
Protocol 2: Diastereomeric Salt Resolution Screening
This protocol provides a method for screening resolving agents and solvents on a small scale.
-
Preparation:
-
In separate vials, dissolve a known amount of racemic this compound (e.g., 100 mg, 0.68 mmol) in a small volume of various screening solvents (e.g., 1-2 mL of ethanol, ethyl acetate, THF, isopropanol).
-
Prepare solutions of different chiral resolving agents (e.g., (R)-α-methylbenzylamine, (1R,2S)-2-amino-1,2-diphenylethanol) at an equimolar concentration in the same solvents.
-
-
Salt Formation:
-
Add 1.0 equivalent of the chiral resolving agent solution to the solution of the racemic acid.
-
Stir the mixture at room temperature for 1-2 hours. If no solid forms, try heating the mixture to dissolve everything and then allowing it to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation and Analysis:
-
If a precipitate forms, isolate the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Dry the solid and determine the yield.
-
To determine the enantiomeric excess, regenerate the free acid by dissolving the salt in a suitable solvent and washing with a dilute acid (e.g., 1 M HCl). Extract the free this compound into an organic layer, dry, and concentrate.
-
Analyze the regenerated acid using a developed chiral HPLC method.
-
-
Evaluation:
-
Compare the yield and enantiomeric excess for each combination of resolving agent and solvent to identify the optimal conditions for a larger-scale resolution.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. WO1996001892A1 - Chiral synthesis of 2-hydroxy carboxylic acids with a dehydrogenase - Google Patents [patents.google.com]
- 8. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Hydroxyheptanoic Acid in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to the stability of 2-Hydroxyheptanoic acid in aqueous solutions. The information provided is based on general principles of alpha-hydroxy acid chemistry and forced degradation studies, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in an aqueous solution?
A1: While specific degradation pathways for this compound are not extensively documented, alpha-hydroxy acids (AHAs), in general, can undergo several degradation reactions in aqueous solutions.[1][2] The most common pathways include:
-
Hydrolysis: Although the ester group is absent, under certain pH and temperature conditions, other susceptible bonds might undergo hydrolysis. For AHAs, self-esterification to form dimers or polymers can occur, and these esters can then be hydrolyzed.[2]
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of a ketone (2-oxoheptanoic acid). This can be initiated by oxidizing agents, light, or the presence of metal ions.
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a corresponding alcohol.
Q2: What factors can influence the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions can be influenced by several factors:
-
pH: The pH of the solution is a critical factor. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[3][4] For many AHAs, maximum stability is often found in the mid-pH range, though this needs to be determined experimentally.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4] It is crucial to store solutions at recommended temperatures to minimize degradation.
-
Light: Exposure to UV or even visible light can induce photolytic degradation, often through oxidative pathways.[4]
-
Presence of Oxidizing Agents: Contaminants such as peroxides or dissolved oxygen can lead to oxidative degradation.[5]
-
Metal Ions: Certain metal ions can act as catalysts for degradation reactions.[1]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: Based on general recommendations for similar compounds, aqueous solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8 °C) to minimize degradation.[6][7] For long-term storage, freezing (-20 °C or lower) may be an option, but freeze-thaw stability should be assessed.[6] The solid form is generally more stable and should be stored in a cool, dry, and dark place.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency or unexpected peaks in HPLC analysis. | Chemical degradation of this compound. | 1. Verify Storage Conditions: Ensure the solution was stored at the correct temperature and protected from light. 2. Check pH: Measure the pH of the solution, as a shift in pH could accelerate degradation. 3. Perform Forced Degradation: Conduct a forced degradation study (see experimental protocols below) to identify potential degradation products and understand the degradation profile.[9] |
| Change in color or appearance of the solution. | Oxidation or formation of degradation products. | 1. Protect from Light and Oxygen: Store new preparations in amber vials and consider purging with an inert gas (e.g., nitrogen or argon). 2. Analyze for Degradants: Use a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to identify the impurities. |
| Precipitation or cloudiness in the solution, especially after refrigeration. | Poor solubility at lower temperatures or pH-dependent solubility. | 1. Determine Solubility: Check the solubility of this compound at different temperatures and pH values. 2. Adjust Formulation: Consider the use of co-solvents or adjusting the pH to improve solubility, if compatible with the experimental requirements. |
Quantitative Data Summary
| Condition | Parameter | Value |
| Acid Hydrolysis | Rate Constant (k) at 60°C | Hypothetical Value |
| (0.1 M HCl) | Half-life (t½) at 60°C | Hypothetical Value |
| Base Hydrolysis | Rate Constant (k) at 60°C | Hypothetical Value |
| (0.1 M NaOH) | Half-life (t½) at 60°C | Hypothetical Value |
| Oxidative Degradation | % Degradation after 24h | Hypothetical Value |
| (3% H₂O₂) | ||
| Thermal Degradation | % Degradation after 7 days | Hypothetical Value |
| (60°C) | ||
| Photostability | % Degradation after 24h | Hypothetical Value |
| (ICH Q1B option 1) |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).[5] Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for a specified time.[5] Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.[5]
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 60°C or 80°C) for a specified duration.[4]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.[10] The method should be able to separate the intact this compound from its degradation products.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify this compound and its degradation products.
Instrumentation:
-
HPLC with a UV detector or Mass Spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as carboxylic acids have low UV absorbance)[11]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the unstressed control.
-
Identify and characterize major degradation products using LC-MS if available.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Thermal Degradation of 2-Hydroxyheptanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal degradation of 2-Hydroxyheptanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound's thermal degradation.
Issue 1: Inconsistent Results in Thermogravimetric Analysis (TGA)
-
Question: My TGA curves for this compound show variable decomposition temperatures and mass loss percentages between runs. What could be the cause?
-
Answer: Inconsistent TGA results can stem from several factors:
-
Sample Preparation: Ensure the sample is homogenous and representative. Small differences in crystallinity or the presence of residual solvent can alter the thermal profile.
-
Heating Rate: A high heating rate can shift the decomposition temperature to a higher value and may mask complex, multi-step degradation processes. Try a slower heating rate (e.g., 5-10 °C/min) to improve resolution.
-
Atmosphere: The purge gas is critical. In an inert atmosphere (e.g., nitrogen or argon), you will primarily observe decomposition. In an oxidative atmosphere (e.g., air or oxygen), you will also see combustion, leading to different degradation pathways and mass loss profiles.
-
Crucible Material: The type of sample pan (e.g., aluminum, platinum, ceramic) can have a catalytic effect on the degradation reaction. Ensure you are using the same type of crucible for all experiments to maintain consistency.
-
Instrument Calibration: Verify that the TGA instrument is properly calibrated for both temperature and mass.
-
Issue 2: Unidentifiable Peaks in GC-MS Analysis of Degradation Products
-
Question: After thermal degradation of this compound, my GC-MS chromatogram shows several unexpected or unidentifiable peaks. How can I identify these compounds?
-
Answer: The appearance of unknown peaks in a GC-MS analysis of degradation products can be challenging. Here are some troubleshooting steps:
-
Mass Spectral Library Search: Ensure you are using a comprehensive and up-to-date mass spectral library (e.g., NIST, Wiley) for compound identification.
-
Consider Isomers and Rearrangement Products: Thermal degradation can lead to the formation of various isomers and rearrangement products that may not be in standard libraries. Analyze the fragmentation patterns of the unknown peaks to deduce their potential structures.
-
Derivatization: For polar compounds like carboxylic acids and alcohols, derivatization (e.g., silylation) is often necessary to improve volatility and chromatographic separation. Incomplete derivatization can lead to multiple peaks for a single compound.
-
Blank Runs: Run a blank sample (e.g., the empty sample container heated under the same conditions) to identify any peaks originating from the experimental setup or contaminants.
-
Injector Temperature: A high injector temperature in the GC can cause further degradation of the already thermally stressed sample, leading to additional peaks. Consider lowering the injector temperature.
-
Issue 3: Difficulty in Distinguishing Between Decarboxylation and Dehydration
-
Question: How can I experimentally determine whether decarboxylation or dehydration is the primary thermal degradation pathway for this compound?
-
Answer: Distinguishing between these two primary pathways for alpha-hydroxy acids requires a combination of analytical techniques:
-
TGA-MS or TGA-FTIR: The most direct method is to use a hyphenated technique where the gases evolved during the TGA experiment are analyzed in real-time by a mass spectrometer (MS) or an FTIR spectrometer.
-
If decarboxylation is occurring, you will detect a significant signal for carbon dioxide (CO2), which has a molecular weight of 44 amu in MS and characteristic IR absorption bands.
-
If dehydration is the primary pathway, you will detect water (H2O), with a molecular weight of 18 amu in MS and its own distinct IR spectrum.
-
-
GC-MS Analysis of Residue: Analyze the solid or liquid residue remaining after the TGA experiment using GC-MS.
-
Decarboxylation of this compound would likely produce 1-heptanol (B7768884).
-
Dehydration would lead to the formation of heptenoic acid isomers.
-
-
Quantitative Analysis: By quantifying the amount of CO2 or H2O evolved and the corresponding degradation products, you can determine the relative importance of each pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely thermal degradation pathways for this compound?
A1: Based on the behavior of other alpha-hydroxy acids, the two most probable primary degradation pathways for this compound under thermal stress are:
-
Decarboxylation: The loss of a molecule of carbon dioxide (CO2) from the carboxylic acid group, which would likely result in the formation of 1-heptanol.
-
Dehydration: The elimination of a water molecule (H2O), leading to the formation of unsaturated heptenoic acids.
The dominant pathway can be influenced by factors such as temperature, heating rate, and the presence of catalysts.
Q2: At what temperature is this compound expected to start degrading?
Q3: Can the degradation products of this compound be hazardous?
A3: The expected primary degradation products, such as 1-heptanol and heptenoic acid, have their own safety considerations. It is also possible for thermal stress to generate smaller, more volatile, and potentially irritating or flammable organic compounds. All thermal degradation experiments should be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment.
Q4: How does the presence of metal ions affect the thermal degradation of this compound?
A4: The presence of metal ions can have a significant catalytic effect on the thermal degradation of carboxylic acids. Some metals can lower the decomposition temperature and may favor one degradation pathway over another.[1] For example, copper has been shown to promote the decarboxylation of carboxylic acids at its surface.[1] Therefore, it is crucial to consider the material of your reaction vessel or sample holder, as it could influence your experimental results.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain for the thermal degradation of this compound. The following table provides a general overview of expected mass losses for the primary degradation pathways, which can be used as a theoretical guide for experimental analysis.
| Degradation Pathway | Product(s) | Molar Mass of Product(s) ( g/mol ) | Theoretical Mass Loss (%) |
| Decarboxylation | 1-Heptanol + CO2 | 116.20 (1-Heptanol) | 30.1% |
| Dehydration | Heptenoic Acid + H2O | 128.18 (Heptenoic Acid) | 12.3% |
Note: The initial molar mass of this compound is 146.18 g/mol .
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Methodology:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a clean TGA crucible (e.g., platinum or alumina).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum mass loss, and the percentage of mass loss in each step.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and to gain further insight into the energetics of decomposition.
-
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow to the sample as a function of temperature.
-
Analyze the DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) of Degradation Products
-
Objective: To separate and identify the volatile and semi-volatile products of thermal degradation.
-
Methodology:
-
Thermally degrade a known quantity of this compound in a controlled environment (e.g., a sealed vial in an oven or a pyrolysis unit connected to the GC).
-
Collect the degradation products by dissolving the residue in a suitable solvent (e.g., dichloromethane (B109758) or methanol) or by trapping the evolved gases.
-
(Optional but recommended) Derivatize the sample to improve the volatility of polar analytes. A common method is silylation using a reagent like BSTFA.
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Use a suitable GC column (e.g., a non-polar or mid-polar column like a DB-5ms) and a temperature program that allows for the separation of the expected products.
-
Acquire mass spectra over a relevant mass range (e.g., m/z 30-400).
-
Identify the separated compounds by comparing their mass spectra with a spectral library and by interpreting their fragmentation patterns.
-
Visualizations
References
Common impurities in commercial 2-Hydroxyheptanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and addressing common impurities in commercial 2-Hydroxyheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities can originate from the synthetic route and subsequent degradation. Potential impurities include:
-
Starting materials and byproducts from the hydrolysis of 2-bromoheptanoic acid:
-
Unreacted 2-bromoheptanoic acid
-
Heptanoic acid (from reduction of the bromo-acid)
-
2-Heptenoic acid (from elimination of HBr)
-
-
Starting materials and byproducts from the cyanohydrin synthesis route:
-
Residual heptaldehyde
-
-
Byproducts of oxidation or degradation:
-
Heptanedioic acid (from over-oxidation)
-
-
Self-condensation products:
-
Polymeric esters of this compound (dimers, trimers, etc.)
-
-
General impurities:
-
Residual solvents from purification
-
Heavy metals from manufacturing equipment
-
Q2: How can these impurities affect my experiments?
A2: Impurities can have a range of effects on your experiments:
-
Altered Biological Activity: Impurities may exhibit their own biological effects, leading to misleading results in cell-based assays or animal studies. For example, aldehydes are known to be cytotoxic and can induce oxidative stress.[1][2][3]
-
Changes in pH: Acidic impurities can lower the pH of your experimental solutions, which can be critical in cell culture systems where a stable pH is crucial for cell viability and growth.[4][5][6][7]
-
Reaction Artifacts: Reactive impurities like aldehydes can form adducts with proteins or other molecules in your experiment, leading to non-specific effects.[8]
-
Analytical Interference: Impurities can co-elute with your compound of interest in chromatographic analyses, leading to inaccurate quantification.
Q3: What are the signs that my this compound may be impure?
A3: Signs of impurity can include:
-
Unexpected or inconsistent results in biological assays.
-
Difficulty in dissolving the compound completely.
-
A noticeable color or odor.
-
Discrepancies between the expected and observed molecular weight in mass spectrometry.
-
Extra peaks in HPLC or GC analysis.
-
A lower than expected pH when dissolved in a neutral solvent.
Troubleshooting Guides
Problem: I am seeing unexpected cytotoxicity in my cell-based assay.
-
Question 1: Have you checked for the presence of aldehydes?
-
Question 2: Have you considered the impact of pH?
Problem: My analytical results (HPLC/LC-MS) are inconsistent.
-
Question 1: Are you observing unexpected peaks?
-
Answer: The presence of extra peaks could indicate impurities such as unreacted starting materials or side-products from the synthesis. Refer to the common impurities listed in the FAQ section.
-
-
Question 2: Is the peak for this compound broad or misshapen?
-
Answer: This could be due to the presence of co-eluting impurities or the on-column degradation of the analyte. Consider optimizing your chromatographic method to improve separation.
-
Quantitative Data Summary
The following table provides a hypothetical summary of potential impurities in different grades of commercial this compound. Actual levels may vary by supplier and batch.
| Impurity | Typical Concentration in Standard Grade (%) | Typical Concentration in High-Purity Grade (%) |
| Heptanoic Acid | ≤ 0.5 | ≤ 0.1 |
| Heptaldehyde | ≤ 0.2 | ≤ 0.05 |
| 2-Heptenoic Acid | ≤ 0.3 | ≤ 0.05 |
| 2-Bromoheptanoic Acid | ≤ 0.5 | Not Detected |
| Polymeric Esters | ≤ 1.0 | ≤ 0.2 |
| Residual Solvents | ≤ 0.5 | ≤ 0.1 |
| Heavy Metals | ≤ 10 ppm | ≤ 1 ppm |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Non-Volatile Impurities
This method is suitable for the quantification of this compound and non-volatile impurities like heptanoic acid, 2-heptenoic acid, and 2-bromoheptanoic acid.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Reference standards for this compound and potential impurities.
3. Mobile Phase Preparation:
-
Prepare a 0.1% phosphoric acid solution in water.
-
The mobile phase is a gradient of acetonitrile and 0.1% phosphoric acid in water.
4. Standard Preparation:
-
Prepare individual stock solutions of this compound and each potential impurity in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations.
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
6. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm
-
Gradient:
-
0-5 min: 10% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-30 min: Return to 10% Acetonitrile
-
7. Data Analysis:
-
Identify and quantify impurities by comparing the retention times and peak areas with those of the reference standards.
Protocol 2: GC-MS Analysis of Volatile Impurities
This method is suitable for the detection and quantification of volatile impurities such as heptaldehyde and residual solvents.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
2. Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Solvent (e.g., Dichloromethane).
-
Reference standards for potential volatile impurities.
3. Standard Preparation:
-
Prepare stock solutions of the reference standards in dichloromethane.
4. Sample Preparation and Derivatization:
-
Dissolve a known amount of the this compound sample in dichloromethane.
-
Add the derivatizing agent and heat the mixture (e.g., at 70°C for 30 minutes) to convert the acidic protons to trimethylsilyl (B98337) (TMS) esters.
5. GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: m/z 40-500
6. Data Analysis:
-
Identify impurities by comparing their mass spectra and retention times with those of the reference standards and library data.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Impact of impurities on a hypothetical signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro studies of aldehyde effects related to human respiratory carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. researchgate.net [researchgate.net]
- 6. THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for the synthesis of 2-Hydroxyheptanoic acid
Welcome to the technical support center for the synthesis of 2-Hydroxyheptanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful synthesis and optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and well-established methods for the synthesis of this compound are:
-
The Cyanohydrin Method: This route involves the reaction of heptanal (B48729) with a cyanide salt (e.g., sodium or potassium cyanide) to form a cyanohydrin, which is then hydrolyzed to the corresponding α-hydroxy acid.
-
Alpha-Halogenation and Hydrolysis (Hell-Volhard-Zelinsky Reaction): This method starts with heptanoic acid, which undergoes α-bromination using reagents like bromine and a phosphorus catalyst (e.g., PBr₃). The resulting 2-bromoheptanoic acid is then hydrolyzed to this compound.
Q2: Which starting material should I choose: heptanal or heptanoic acid?
A2: The choice of starting material depends on several factors including availability, cost, and safety considerations.
-
Heptanal (for the Cyanohydrin Method): This is often a good choice if heptanal is readily available. The reaction can be high-yielding, but it involves the use of highly toxic cyanide salts, requiring strict safety protocols.
-
Heptanoic Acid (for the Hell-Volhard-Zelinsky Reaction): This is a suitable alternative if you prefer to avoid cyanides. The reagents for the Hell-Volhard-Zelinsky reaction are corrosive and the reaction conditions can be harsh, requiring careful control of temperature.
Q3: What are the key reaction parameters to control for optimal yield and purity?
A3: For both methods, precise control of reaction parameters is crucial. Key parameters to monitor and optimize include:
-
Temperature: Both syntheses are sensitive to temperature. Exothermic reactions may require cooling to prevent side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of byproducts.
-
Stoichiometry of Reagents: The molar ratios of reactants and catalysts should be carefully controlled to maximize yield and minimize impurities.
-
pH: Particularly in the cyanohydrin method, pH control is critical for both the formation of the cyanohydrin and its subsequent hydrolysis.
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves a combination of techniques:
-
Extraction: To remove water-soluble and some organic-soluble impurities.
-
Distillation: Vacuum distillation can be effective for separating the product from non-volatile impurities.
-
Crystallization: This is a powerful technique for achieving high purity. The crude product can be crystallized from an appropriate solvent.
Troubleshooting Guides
Method 1: Cyanohydrin Synthesis from Heptanal
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Incorrect pH during cyanohydrin formation. | The formation of the cyanohydrin is favored under slightly basic conditions. Ensure the pH is maintained in the optimal range (typically around 9-10) during the addition of the cyanide salt. |
| Reversibility of the cyanohydrin reaction. | The reaction is reversible. Use a slight excess of the cyanide reagent to push the equilibrium towards the product. |
| Incomplete hydrolysis of the cyanohydrin. | Ensure complete hydrolysis by using a sufficient concentration of acid or base and allowing for adequate reaction time and temperature during the hydrolysis step. |
| Loss of product during workup. | This compound has some water solubility. Saturate the aqueous layer with a salt (e.g., NaCl) before extraction to reduce its solubility and improve extraction efficiency. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Suggested Solution |
| Polymerization of heptanal. | Under strongly basic conditions, heptanal can undergo aldol (B89426) condensation or polymerization. Add the base or cyanide solution slowly and maintain a low reaction temperature. |
| Formation of heptanoic acid. | If the reaction mixture is exposed to air for extended periods, heptanal can oxidize to heptanoic acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Method 2: Alpha-Bromination and Hydrolysis of Heptanoic Acid (Hell-Volhard-Zelinsky Reaction)
Problem 1: Low yield of 2-bromoheptanoic acid in the first step.
| Possible Cause | Suggested Solution |
| Insufficient catalyst (PBr₃). | Ensure a catalytic amount of PBr₃ is used. The reaction is initiated by the formation of the acyl bromide. |
| Low reaction temperature. | The Hell-Volhard-Zelinsky reaction often requires elevated temperatures to proceed at a reasonable rate. |
| Incomplete reaction. | Monitor the reaction progress by techniques like TLC or GC to ensure complete conversion of the starting material. |
Problem 2: Formation of poly-brominated byproducts.
| Possible Cause | Suggested Solution |
| Excess bromine. | Use a controlled amount of bromine (typically one equivalent) to favor mono-bromination at the alpha position. |
Problem 3: Low yield of this compound during hydrolysis.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis of 2-bromoheptanoic acid. | Ensure sufficient heating and reaction time during the hydrolysis step. The use of a base followed by acidification can facilitate the reaction. |
| Side reactions during hydrolysis. | Under harsh basic conditions, elimination to form an α,β-unsaturated acid can occur. Use milder hydrolysis conditions if this is observed. |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Cyanohydrin Method | Hell-Volhard-Zelinsky Method |
| Starting Material | Heptanal | Heptanoic Acid |
| Key Reagents | KCN or NaCN, Acid/Base for hydrolysis | Br₂, PBr₃ (catalyst), Water for hydrolysis |
| Typical Temperature | 0-25 °C (Cyanohydrin formation), Reflux (Hydrolysis) | 80-100 °C (Bromination), Reflux (Hydrolysis) |
| Typical Reaction Time | 2-4 hours (Cyanohydrin formation), 4-8 hours (Hydrolysis) | 6-12 hours (Bromination), 2-4 hours (Hydrolysis) |
| Typical Yield | 70-90% | 60-80% |
| Key Safety Concerns | Highly toxic cyanide salts | Corrosive bromine and PBr₃, generation of HBr gas |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Cyanohydrin Method
Step 1: Formation of Heptanal Cyanohydrin
-
In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with heptanal (1.0 eq).
-
A solution of potassium cyanide (1.1 eq) in water is prepared and placed in the dropping funnel.
-
The flask containing heptanal is cooled to 0-5 °C in an ice bath.
-
The potassium cyanide solution is added dropwise to the stirred heptanal over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
Step 2: Hydrolysis of Heptanal Cyanohydrin
-
The reaction mixture containing the cyanohydrin is transferred to a round-bottom flask.
-
Concentrated hydrochloric acid (e.g., 6 M) is added, and the mixture is heated to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia (B1221849) evolution.
-
After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is achieved by vacuum distillation or crystallization.
Protocol 2: Synthesis of this compound via the Hell-Volhard-Zelinsky Reaction
Step 1: Synthesis of 2-Bromoheptanoic Acid
-
In a fume hood, a flask equipped with a reflux condenser and a dropping funnel is charged with heptanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).
-
The mixture is heated to 80-90 °C.
-
Bromine (1.05 eq) is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. Hydrogen bromide gas is evolved and should be passed through a trap.
-
After the addition is complete, the reaction mixture is heated at 100 °C for 8-12 hours until the evolution of HBr ceases.
-
The crude 2-bromoheptanoic acid can be purified by vacuum distillation.
Step 2: Hydrolysis of 2-Bromoheptanoic Acid
-
The purified 2-bromoheptanoic acid is added to an excess of water or an aqueous solution of a base (e.g., sodium carbonate).
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl or H₂SO₄).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as described in Protocol 1.
-
The final product is purified by vacuum distillation or crystallization.
Mandatory Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: A logical troubleshooting guide for low yield in the synthesis of this compound.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Hydroxyheptanoic Acid
Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of 2-Hydroxyheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and remedy common issues, particularly peak tailing, to ensure the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound in a user-friendly question-and-answer format.
Q1: What is peak tailing and how do I identify it in my chromatogram?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[2] This distortion can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.
Q2: I'm observing significant peak tailing for this compound. What are the most likely causes?
A2: For an acidic compound like this compound, peak tailing is most often caused by secondary interactions with the stationary phase. The primary culprits include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to or above the pKa of this compound (approximately 3.86), the analyte will be partially or fully ionized.[3] The negatively charged carboxylate group can then interact with residual silanol (B1196071) groups on the silica-based column packing, leading to peak tailing.[2][4]
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (like C18) can have residual, un-capped silanol groups (-Si-OH) on their surface. These silanols can be acidic and interact with the polar functional groups of your analyte, causing tailing.[2][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[2]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread on the column, resulting in a distorted peak shape.[5][6]
-
Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet or a partially blocked frit, both of which can disrupt the flow path and cause peak tailing.[2]
Q3: How can I optimize my mobile phase to reduce peak tailing for this compound?
A3: Mobile phase optimization is critical for achieving good peak shape for acidic analytes. Here are key parameters to adjust:
-
Adjust Mobile Phase pH: The most effective way to reduce tailing for this compound is to lower the mobile phase pH to at least two pH units below its pKa (pKa ≈ 3.86). A target pH of around 2.5 is a good starting point.[3] This ensures the carboxylic acid is fully protonated (in its neutral form), minimizing interactions with silanol groups.[7] You can use additives like formic acid, phosphoric acid, or trifluoroacetic acid to adjust the pH.[3][7]
-
Use a Buffer: To maintain a consistent pH across the column, it is advisable to use a buffer. For a target pH of 2.5, a phosphate (B84403) buffer would be suitable. An adequate buffer concentration (typically 10-25 mM) is necessary to provide sufficient buffering capacity.[2]
-
Optimize Organic Modifier: Both acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase HPLC. While acetonitrile often provides sharper peaks and lower backpressure, methanol can sometimes suppress tailing for acidic compounds due to its hydrogen bonding capabilities.[8][9] It is worth experimenting with both to see which provides better peak symmetry for your specific analysis.
Q4: What type of HPLC column is best for analyzing this compound?
A4: A modern, high-purity, end-capped C18 column is the recommended choice. "End-capping" is a process that chemically derivatizes most of the residual silanol groups on the silica (B1680970) surface, significantly reducing their potential for unwanted secondary interactions with acidic analytes like this compound.[3]
Q5: My peak tailing persists even after optimizing the mobile phase and using a suitable column. What else can I investigate?
A5: If peak tailing continues, consider the following:
-
Sample Concentration and Injection Volume: To check for column overload, try diluting your sample tenfold and re-injecting. If the peak shape improves, you were likely overloading the column. Reduce the sample concentration or injection volume accordingly.[2]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[5][6]
-
System Check: Inspect your HPLC system for potential sources of extra-column band broadening, such as excessively long or wide-diameter tubing between the injector, column, and detector. Also, check for leaks or blockages.
-
Guard Column: If you are analyzing complex samples, consider using a guard column to protect your analytical column from strongly retained impurities that can cause peak tailing over time.
Data Presentation
The following table provides illustrative data on how mobile phase pH can affect the tailing factor of this compound. Note that this data is representative and demonstrates a typical trend. Actual values may vary based on the specific column and HPLC system used.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| 5.0 | Partially Ionized | > 1.8 | Severe Tailing |
| 4.0 | Partially Ionized | ~ 1.5 | Moderate Tailing |
| 3.0 | Mostly Protonated | ~ 1.2 | Slight Tailing |
| 2.5 | Fully Protonated | ≤ 1.1 | Symmetrical |
Experimental Protocols
Protocol for Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare four different aqueous mobile phases:
-
0.1% Formic Acid in Water (pH ≈ 2.7)
-
Phosphate buffer (e.g., potassium phosphate) at 20 mM, adjusted to pH 3.0 with phosphoric acid.
-
Phosphate buffer at 20 mM, adjusted to pH 4.0 with phosphoric acid.
-
Phosphate buffer at 20 mM, adjusted to pH 5.0 with phosphoric acid.
-
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Isocratic Elution: 70% Mobile Phase A / 30% Mobile Phase B.
-
-
Analysis:
-
Equilibrate the column with the first mobile phase (pH 5.0) for at least 15-20 column volumes.
-
Inject the this compound standard.
-
Record the chromatogram and calculate the tailing factor.
-
Repeat the equilibration and injection for each of the other prepared mobile phases, moving from highest to lowest pH.
-
-
Data Evaluation: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Mandatory Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow to diagnose and resolve peak tailing issues during the analysis of this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Relationship between Mobile Phase pH and Analyte Ionization
This diagram illustrates the importance of mobile phase pH relative to the pKa of this compound for minimizing secondary interactions.
Caption: Effect of pH on analyte ionization and peak shape.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. reddit.com [reddit.com]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromtech.com [chromtech.com]
Technical Support Center: Analysis of 2-Hydroxyheptanoic Acid by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of 2-Hydroxyheptanoic acid. The focus is on enhancing the volatility of this compound through derivatization to achieve reliable and sensitive quantification.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is a polar molecule with two active hydrogen atoms in its hydroxyl (-OH) and carboxyl (-COOH) groups. These functional groups lead to strong intermolecular hydrogen bonding, resulting in low volatility.[1] Direct injection of underivatized this compound into a GC system would lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity, if the compound elutes at all. Derivatization is a chemical modification process that replaces the active hydrogens with non-polar functional groups, thereby increasing the compound's volatility and making it suitable for GC analysis.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective derivatization methods for hydroxy acids like this compound are silylation, esterification (often followed by silylation of the hydroxyl group), and acylation.[1][3]
-
Silylation: This is a one-step method that targets both the hydroxyl and carboxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to introduce a trimethylsilyl (B98337) (TMS) group.[1][4]
-
Esterification: This method primarily targets the carboxyl group to form an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). A common reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol). The remaining hydroxyl group is often subsequently derivatized using a silylating reagent.[1]
-
Acylation: This technique converts the hydroxyl and carboxyl groups into esters and amides, respectively. Perfluorinated anhydrides are often used, which can enhance detection by electron capture detectors (ECD).[5]
Q3: Which derivatization method should I choose?
A3: The choice of derivatization method depends on several factors, including the specific requirements of your analysis, available instrumentation, and the complexity of your sample matrix. Silylation is often preferred for its simplicity as a one-step reaction that derivatizes both functional groups.[1] However, silylated derivatives can be sensitive to moisture.[1] Esterification to form FAMEs produces very stable derivatives, but it is a two-step process if the hydroxyl group also needs to be derivatized.[1]
Troubleshooting Guide
Problem 1: I see multiple peaks in my chromatogram for what should be a single derivatized this compound standard.
-
Possible Cause: Incomplete derivatization is a common reason for the appearance of multiple peaks.[6] This can result in a mixture of partially and fully derivatized molecules, each with a different retention time. For this compound, you might be seeing the mono-silylated (either on the hydroxyl or carboxyl group) and the di-silylated product.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the derivatization time and temperature are adequate. For BSTFA derivatization, heating at 60-80°C for 15-30 minutes is a good starting point.[7] For BF3-methanol esterification, heating at 60°C for about an hour is typical.[8]
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[9] Ensure your sample and solvents are dry, as water will react with the reagent and reduce the derivatization efficiency.
-
Use a Catalyst: The addition of a catalyst, such as 1% TMCS to BSTFA, can significantly improve the reactivity of the silylating reagent, especially for hindered hydroxyl groups.[1]
-
Increase Reagent Excess: Use a sufficient molar excess of the derivatization reagent to drive the reaction to completion. A 10x molar excess is a common recommendation.[8]
-
Problem 2: The peaks for my derivatized this compound are tailing.
-
Possible Cause: Peak tailing for derivatized polar compounds can be caused by several factors, including active sites in the GC system, column contamination, or issues with the derivatization itself.[10][11]
-
Troubleshooting Steps:
-
Check for Active Sites: Tailing can occur due to interactions of the analyte with active sites in the injector liner, column, or detector.[6] Using a deactivated inlet liner is crucial.[6]
-
Column Maintenance: The column can become contaminated over time. Try baking out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.[10]
-
Confirm Complete Derivatization: As with the issue of multiple peaks, incomplete derivatization can lead to tailing due to the presence of more polar, partially derivatized molecules. Re-optimize your derivatization procedure.
-
Mobile Phase pH (for certain columns): While less common for standard non-polar GC columns used for this analysis, interactions can be pH-dependent on some specialty phases. Ensure your carrier gas is of high purity.
-
Problem 3: I have low sensitivity and my peak areas are not reproducible.
-
Possible Cause: Low and irreproducible peak areas can stem from incomplete derivatization, degradation of the derivative, or issues with the GC injection.[6]
-
Troubleshooting Steps:
-
Derivative Stability: TMS derivatives can be unstable, especially in the presence of moisture.[9] Analyze your samples as soon as possible after derivatization. Alkylated (esterified) derivatives are generally more stable.[2]
-
Injection Technique: Ensure your injection technique is consistent. If using manual injection, be mindful of the injection speed and volume. An autosampler will provide better reproducibility.
-
Inlet Temperature: A low inlet temperature can cause incomplete volatilization of the derivative, leading to poor transfer onto the column. Conversely, an excessively high temperature can cause degradation. Optimize the inlet temperature for your specific derivative.
-
Check for Leaks: Leaks in the injector can lead to sample loss and poor reproducibility.[10] Perform a leak check on your GC system.
-
Quantitative Data Summary
The following table summarizes the key characteristics of the two primary derivatization methods for this compound for GC-MS analysis.
| Derivatization Method | Reagent(s) | Target Group(s) | Key Advantages | Key Disadvantages |
| Silylation | BSTFA + 1% TMCS | Carboxyl & Hydroxyl | One-step reaction for both functional groups; effective for a wide range of hydroxy acids.[1] | Derivatives can be sensitive to moisture; potential for incomplete derivatization leading to multiple peaks.[1][6] |
| Esterification followed by Silylation | BF3-Methanol, then BSTFA | Carboxyl (esterification), Hydroxyl (silylation) | A robust and widely used method; FAMEs are stable derivatives.[1] | Two-step process; BF3-methanol can be harsh and may cause degradation of some analytes.[1] |
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS
This protocol converts both the hydroxyl and carboxyl groups of this compound to their trimethylsilyl (TMS) derivatives.[7]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction vials with screw caps (B75204) and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Place 1-10 mg of the this compound standard or the dried sample extract into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample. Then, add 50 µL of BSTFA with 1% TMCS. This provides a significant molar excess of the derivatizing reagent.[8]
-
Reaction: Tightly cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or oven set to 60-80°C for 15-30 minutes to ensure the reaction goes to completion.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A 1-2 µL aliquot is typically injected.
Protocol 2: Esterification using BF3-Methanol followed by Silylation
This two-step protocol first converts the carboxylic acid group to a methyl ester, followed by silylation of the hydroxyl group.
Materials:
-
This compound standard or dried sample extract
-
14% Boron trifluoride (BF3) in methanol
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
BSTFA with 1% TMCS
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure: Step 1: Esterification
-
Sample Preparation: Place the dried this compound sample in a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF3 in methanol to the vial.[6]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[6]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs). Carefully transfer the upper hexane layer to a new vial.
-
Drying: Dry the hexane extract over anhydrous Na2SO4 and then evaporate the hexane under a stream of nitrogen.
Step 2: Silylation
-
Reagent Addition: To the dried FAME residue, add 100 µL of an anhydrous solvent (e.g., Acetonitrile) and 50 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial, vortex, and heat at 60-80°C for 15-30 minutes.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Visualizations
Caption: Workflow for the silylation of this compound.
Caption: Workflow for esterification followed by silylation.
Caption: Troubleshooting logic for common GC analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Biological Effects of 2-Hydroxyheptanoic Acid and 3-Hydroxyheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and inferred biological effects of 2-Hydroxyheptanoic acid and 3-Hydroxyheptanoic acid. Due to a lack of direct comparative studies on these specific molecules, this analysis synthesizes information from research on their broader chemical classes—short- to medium-chain 2-hydroxy and 3-hydroxy fatty acids—to provide a predictive overview of their potential biological activities, supported by general experimental protocols.
Introduction
This compound and 3-Hydroxyheptanoic acid are positional isomers of a seven-carbon hydroxy fatty acid. The location of the hydroxyl group profoundly influences their metabolic pathways and biological functions. 2-hydroxy fatty acids are primarily associated with sphingolipid metabolism and have been investigated for their roles in cancer biology.[1] In contrast, 3-hydroxy fatty acids are well-known as intermediates in mitochondrial β-oxidation and as components of bacterial lipopolysaccharides, implicating them in metabolic and inflammatory processes.[2]
Comparative Biological and Chemical Properties
While specific quantitative data for the biological effects of 2- and 3-hydroxyheptanoic acid are limited, the following table summarizes their known chemical properties and inferred biological roles based on related molecules.
| Property | This compound | 3-Hydroxyheptanoic Acid |
| Synonyms | α-Hydroxyheptanoic acid | β-Hydroxyheptanoic acid |
| Metabolic Role | Component of sphingolipids; product of fatty acid α-oxidation.[3] | Intermediate in mitochondrial fatty acid β-oxidation.[2] |
| Known Biological Effects | Inhibition of the ryanodine (B192298) receptor in rat cardiac cells; inhibition of fatty acid synthesis.[4] Potential anti-proliferative effects and enhancement of chemosensitivity in cancer cells (inferred from other 2-hydroxy fatty acids).[1] | Can trigger immune responses in plants.[5][6] Similar medium-chain 3-hydroxy fatty acids exhibit antimicrobial and quorum sensing inhibitory activity.[7] |
| Signaling Pathways | May influence pathways regulated by sphingolipids, such as apoptosis and cell cycle arrest (inferred).[7] | Potential activation of immune signaling pathways, possibly via LORE receptors in plants (inferred).[5] |
| Chemical Formula | C₇H₁₄O₃ | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol | 146.18 g/mol |
Potential Signaling Pathways and Mechanisms of Action
The distinct metabolic origins of these two fatty acids suggest they interact with different cellular machinery and signaling cascades.
This compound
2-Hydroxy fatty acids are integral components of sphingolipids, which are critical constituents of cell membranes and are involved in signal transduction.[3] Alterations in sphingolipid metabolism can impact cell fate. The incorporation of 2-hydroxy fatty acids can modify membrane properties and influence the activity of membrane-associated proteins. As observed with other 2-hydroxy fatty acids, this compound could potentially induce cell cycle arrest or apoptosis in cancer cells by modulating sphingolipid-dependent signaling pathways.[7]
3-Hydroxyheptanoic Acid
3-Hydroxy fatty acids are recognized by the innate immune system in some organisms. For instance, medium-chain 3-hydroxy fatty acids are known to be sensed by the LORE receptor in plants, triggering an immune response.[5] Given that 3-hydroxy fatty acids are also components of bacterial endotoxins (lipopolysaccharides), it is plausible that 3-hydroxyheptanoic acid could modulate inflammatory responses in mammalian cells, although the specific receptors and pathways are not yet fully elucidated.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the biological effects of this compound and 3-Hydroxyheptanoic acid.
Cell Viability Assessment using MTT Assay
This protocol is used to assess the impact of the compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.[8]
Materials:
-
Cells of interest (e.g., cancer cell line, immune cells)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound and 3-Hydroxyheptanoic acid stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Prepare serial dilutions of this compound and 3-hydroxyheptanoic acid in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Measurement of Inflammatory Cytokine Production
This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells in response to the test compounds.[12][13]
Materials:
-
Immune cells (e.g., macrophages, PBMCs)
-
24- or 48-well tissue culture plates
-
Complete culture medium
-
Lipopolysaccharide (LPS) as a positive control for inflammation
-
This compound and 3-Hydroxyheptanoic acid stock solutions
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Seed immune cells in a culture plate and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of this compound or 3-hydroxyheptanoic acid for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS. Include unstimulated and vehicle-treated controls.
-
Incubate for a period sufficient to allow cytokine production (e.g., 18-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a biotinylated detection antibody, an enzyme conjugate, and a substrate for color development.[13]
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Fatty Acid β-Oxidation Assay
This assay measures the rate of mitochondrial fatty acid oxidation by monitoring oxygen consumption.[14][15][16][17]
Materials:
-
Cells with active fatty acid metabolism (e.g., hepatocytes, myotubes)
-
Seahorse XF or similar extracellular flux analyzer
-
Assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose)
-
This compound and 3-Hydroxyheptanoic acid
-
Substrate for β-oxidation (e.g., palmitate-BSA conjugate)
-
Inhibitors of fatty acid oxidation (e.g., etomoxir) as a control[15]
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO₂ incubator for one hour.
-
Load the sensor cartridge with the compounds to be injected during the assay: this compound or 3-hydroxyheptanoic acid, the β-oxidation substrate, and mitochondrial inhibitors.
-
Place the cell plate and the sensor cartridge in the extracellular flux analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the test compounds and/or the β-oxidation substrate and monitor the changes in OCR.
-
Inject mitochondrial stress test reagents to assess overall mitochondrial function.
-
Analyze the data to determine the effect of the hydroxyheptanoic acids on the rate of fatty acid β-oxidation.
Conclusion
While direct comparative studies are lacking, the distinct metabolic roles of 2-hydroxy and 3-hydroxy fatty acids suggest that this compound is more likely to be involved in modulating cell proliferation and survival through its incorporation into sphingolipids, with potential applications in oncology. Conversely, 3-hydroxyheptanoic acid, as a product of fatty acid metabolism and a structural component of bacterial endotoxins, is more likely to play a role in metabolic regulation and inflammatory signaling. The provided experimental protocols offer a framework for researchers to directly investigate and compare the biological effects of these two intriguing molecules. Further research is warranted to elucidate their specific mechanisms of action and therapeutic potential.
References
- 1. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. pnas.org [pnas.org]
- 7. 2-Hydroxyoleate, a nontoxic membrane binding anticancer drug, induces glioma cell differentiation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. creative-bioarray.com [creative-bioarray.com]
Differentiating 2-Hydroxyheptanoic Acid and 7-Hydroxyheptanoic Acid via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural differentiation of isomeric molecules is a critical challenge in many scientific disciplines, including drug development and metabolomics. 2-Hydroxyheptanoic acid, an alpha-hydroxy acid, and 7-Hydroxyheptanoic acid, an omega-hydroxy acid, present such a challenge. While sharing the same molecular formula and weight, their distinct functional group positions lead to different chemical and physical properties, and more importantly, unique fragmentation patterns in mass spectrometry. This guide provides a detailed comparison of these two isomers using mass spectrometry, supported by experimental data and protocols.
Key Distinguishing Features in Mass Spectrometry
The primary strategy for differentiating this compound and 7-hydroxyheptanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) involves chemical derivatization to increase their volatility, followed by analysis of their distinct fragmentation patterns upon electron ionization (EI). The most common and effective derivatization technique is trimethylsilylation, which converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (B98337) (TMS) esters and ethers, respectively.
The position of the hydroxyl group profoundly influences the fragmentation of the derivatized molecules. For the TMS derivative of this compound, a characteristic and abundant fragment ion is observed at a mass-to-charge ratio (m/z) of 190. This ion is formed through a specific rearrangement involving the TMS groups on the carboxyl and alpha-hydroxyl positions. In contrast, the TMS derivative of 7-hydroxyheptanoic acid, where the hydroxyl group is at the terminal (omega) position, does not produce this characteristic fragment.
Instead, the fragmentation of the 7-hydroxy isomer is more characteristic of a long-chain carboxylic acid TMS ester, with fragmentation occurring along the alkyl chain. The analysis of the methyl ester derivative of 7-hydroxyheptanoic acid also reveals fragmentation patterns dominated by cleavages related to the ester group and loss of small neutral molecules.
Data Presentation
The following table summarizes the key mass spectral data for the derivatized forms of this compound and 7-hydroxyheptanoic acid. The data for the 2-hydroxy isomer is based on the fragmentation of its close homolog, 2-hydroxyoctanoic acid, as a representative alpha-hydroxy acid.
| Derivative | Key Diagnostic Fragment Ion (m/z) | Proposed Fragment Structure/Origin | Relative Abundance | Other Significant Fragments (m/z) |
| This compound (as TMS derivative) | 190 | [CH(OTMS)COOTMS]⁺ | High | M-15 (loss of CH₃), 73 (TMS⁺) |
| 7-Hydroxyheptanoic acid (as methyl ester) | 101, 129 | Cleavage adjacent to the ester group and subsequent rearrangements | Moderate to High | M-31 (loss of OCH₃), M-18 (loss of H₂O) |
Experimental Protocols
A detailed methodology for the derivatization and GC-MS analysis is provided below.
1. Materials:
-
This compound standard
-
7-Hydroxyheptanoic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Methanol
-
Sulfuric acid (for methylation)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with an electron ionization source
2. Derivatization Protocol (Trimethylsilylation):
-
Accurately weigh approximately 1 mg of the hydroxyheptanoic acid standard into a glass vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
3. Derivatization Protocol (Methylation):
-
Accurately weigh approximately 1 mg of the 7-hydroxyheptanoic acid standard into a glass vial.
-
Add 1 mL of a 2% sulfuric acid solution in methanol.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 1 mL of ethyl acetate.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The ethyl acetate solution containing the methyl ester is ready for GC-MS analysis.
4. GC-MS Analysis Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-600
-
Visualization of Fragmentation Pathways
The distinct fragmentation pathways of the TMS-derivatized isomers can be visualized to better understand the origin of the diagnostic ions.
Caption: Fragmentation of TMS-derivatized isomers.
The diagram above illustrates the primary fragmentation pathways for the trimethylsilyl derivatives of this compound and 7-hydroxyheptanoic acid. The alpha-hydroxy isomer readily undergoes a characteristic rearrangement to produce a stable ion at m/z 190, which serves as a definitive marker. The omega-hydroxy isomer, lacking this structural feature, fragments along the aliphatic chain.
Caption: Workflow for isomer differentiation.
This workflow diagram outlines the logical steps for differentiating the two isomers, from sample preparation to the final identification based on the presence or absence of the key diagnostic fragment ion in the mass spectrum.
Unveiling Cellular Responses: A Comparative Analysis of Alpha-Hydroxy Acid Cytotoxicity
For Immediate Release
[City, State] – A comprehensive review of published research provides a comparative analysis of the cytotoxic effects of various alpha-hydroxy acids (AHAs) on human keratinocytes. This guide, designed for researchers, scientists, and drug development professionals, synthesizes key experimental data, details established testing protocols, and visualizes the molecular pathways involved in AHA-induced cell death. The findings underscore the differential cytotoxic potential among common AHAs, offering valuable insights for dermatological and cosmetic research.
Alpha-hydroxy acids are a class of organic compounds widely utilized in dermatological and cosmetic formulations for their exfoliative and rejuvenating properties. However, their application at varying concentrations can induce cytotoxic effects, leading to programmed cell death or apoptosis. Understanding the comparative cytotoxicity of these acids is crucial for the development of safe and effective skincare products. This guide focuses on the effects of four commonly used AHAs—glycolic acid, lactic acid, citric acid, and malic acid—on the immortalized human keratinocyte cell line, HaCaT, a standard model for in vitro dermatological research.
Quantitative Cytotoxicity Data
The cytotoxic potential of AHAs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values and effective cytotoxic concentrations for various AHAs on HaCaT cells, as derived from multiple independent studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
| Alpha-Hydroxy Acid | Cell Line | Exposure Time (hours) | IC50 / Effective Concentration | Reference |
| Citric Acid | HaCaT | 24 | ~12.5 mM | [1][2] |
| Malic Acid | HaCaT | 24 | ~15 mM | [3][4] |
| Lactic Acid | HaCaT | Not Specified | 7.5 - 17.5 mM (antiproliferative range) | [5][6] |
| Glycolic Acid | HaCaT | Not Specified | 5 mM (induced apoptosis) | [7][8][9] |
Experimental Protocols
The evaluation of AHA-induced cytotoxicity typically involves a series of well-established in vitro assays. A standard experimental workflow is outlined below.
General Experimental Workflow for Assessing AHA Cytotoxicity
Caption: A typical experimental workflow for evaluating the cytotoxicity of AHAs.
Detailed Methodologies:
1. Cell Culture and Seeding:
-
Cell Line: Human immortalized keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For cytotoxicity assays, cells are typically seeded in 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.[10]
2. AHA Treatment:
-
Stock solutions of glycolic acid, lactic acid, citric acid, and malic acid are prepared in the culture medium.
-
Cells are treated with a range of concentrations of each AHA. A vehicle control (culture medium without AHA) is included in each experiment.
-
The treatment duration can vary, but a 24-hour incubation period is common for determining IC50 values.[1][3]
3. MTT Assay for Cell Viability:
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is indicative of cell viability.[11]
-
Procedure:
-
After the AHA treatment period, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10][11]
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to dissolve the formazan crystals.[10]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the log of the AHA concentration and fitting the data to a dose-response curve.
Signaling Pathways in AHA-Induced Apoptosis
Alpha-hydroxy acids induce cytotoxicity in keratinocytes primarily through the induction of apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways, involving both intrinsic (mitochondrial) and extrinsic (death receptor) routes.
Caption: Consolidated signaling pathway for AHA-induced apoptosis in keratinocytes.
Studies have shown that citric acid, malic acid, and lactic acid can activate both the extrinsic and intrinsic apoptotic pathways.[3][6][7] Treatment with these AHAs leads to the activation of initiator caspases, such as caspase-8 (a key component of the extrinsic pathway) and caspase-9 (central to the intrinsic pathway).[3][6][7] Both pathways converge on the activation of the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell, leading to apoptosis.[3][6][7]
The intrinsic pathway is further regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are activated, while anti-apoptotic proteins like Bcl-2 are inhibited, leading to the release of cytochrome c from the mitochondria, a critical step in the activation of caspase-9.[2][12] Glycolic acid has also been demonstrated to induce apoptosis through mechanisms that involve caspase activation.[8][9]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Triggering Apoptotic Death of Human Epidermal Keratinocytes by Malic Acid: Involvement of Endoplasmic Reticulum Stress- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative effects of lactic acid via the induction of apoptosis and cell cycle arrest in a human keratinocyte cell line (HaCaT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 9. Synergistic phototoxic effects of glycolic acid in a human keratinocyte cell line (HaCaT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Triggering apoptotic death of human epidermal keratinocytes by malic Acid: involvement of endoplasmic reticulum stress- and mitochondria-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Relative acidity of 2-Hydroxyheptanoic acid compared to other fatty acids
For researchers and professionals in drug development and chemical sciences, understanding the nuanced differences in the physicochemical properties of fatty acids is paramount. This guide provides a comparative analysis of the acidity of 2-hydroxyheptanoic acid against other relevant fatty acids. The inclusion of a hydroxyl group at the alpha-position significantly influences the acidity of the carboxylic acid, a factor critical for formulation, bioavailability, and interaction with biological systems.
Enhanced Acidity of this compound: A Quantitative Comparison
The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The presence of a hydroxyl group on the carbon adjacent to the carboxyl group in this compound markedly increases its acidity compared to its non-hydroxylated counterpart, heptanoic acid, and other similar fatty acids. This is attributed to the electron-withdrawing inductive effect of the hydroxyl group.
| Compound | Structure | pKa |
| This compound | CH₃(CH₂)₄CH(OH)COOH | 3.86 (Predicted)[1] |
| Heptanoic Acid | CH₃(CH₂)₅COOH | 4.89[2][3] |
| Caproic Acid (Hexanoic Acid) | CH₃(CH₂)₄COOH | 4.85 - 4.88[4][5] |
| Caprylic Acid (Octanoic Acid) | CH₃(CH₂)₆COOH | 4.89 |
The Inductive Effect: Unpacking the Mechanism of Increased Acidity
The observed difference in acidity is primarily due to the inductive effect. The hydroxyl group (-OH) is an electron-withdrawing group. Its presence on the alpha-carbon (the carbon adjacent to the carboxyl group) pulls electron density away from the carboxylic acid head. This polarization of the O-H bond in the carboxyl group facilitates the release of the proton (H⁺), resulting in a more stable carboxylate anion. The delocalization of the negative charge across the carboxylate group is enhanced by the electron-withdrawing nature of the adjacent hydroxyl group, thereby stabilizing the conjugate base and strengthening the acid.
References
The Uncharted Territory of 2-Hydroxyheptanoic Acid in Skincare: A Comparative Analysis with Established Alpha-Hydroxy Acids
While the skincare industry has extensively researched and utilized a range of alpha-hydroxy acids (AHAs) for their rejuvenating properties, 2-Hydroxyheptanoic acid remains a largely unexplored entity. Currently, a significant gap in publicly available scientific literature exists regarding its specific efficacy in skincare formulations. This guide, therefore, aims to provide a comparative framework based on established AHAs, highlighting the need for further research into the potential benefits of this compound.
Alpha-hydroxy acids are a class of organic compounds prized for their ability to exfoliate the skin, promote cell turnover, and improve overall skin texture and appearance.[1][2][3] The most well-documented AHAs include glycolic acid, lactic acid, citric acid, malic acid, and mandelic acid.[4][5] Their effectiveness is largely attributed to their ability to loosen the bonds between dead skin cells on the stratum corneum, leading to smoother, brighter skin.[6] Furthermore, some AHAs have been shown to stimulate collagen synthesis and increase skin hydration.[2][4]
This guide will synthesize the available quantitative data for these common AHAs, presenting it in a structured format for easy comparison. Detailed experimental protocols for key performance indicators are also provided to offer a blueprint for potential future studies on this compound.
Comparative Efficacy of Common Alpha-Hydroxy Acids
The following tables summarize the performance of well-researched AHAs across key skincare parameters. It is crucial to note that no specific data for this compound is currently available in the public domain to include in these comparisons.
| Alpha-Hydroxy Acid | Typical Concentration Range | Primary Benefits | Molecular Weight ( g/mol ) | Skin Penetration | Potential for Irritation |
| Glycolic Acid | 3% - 20% | Exfoliation, fine line reduction, hyperpigmentation treatment | 76.05 | High | High |
| Lactic Acid | 2% - 10% | Exfoliation, hydration, suitable for sensitive skin | 90.08 | Moderate | Low to Moderate |
| Citric Acid | 1% - 10% | Antioxidant, exfoliation, pH adjustment | 192.12 | Low | Low |
| Malic Acid | 1% - 5% | Exfoliation, humectant | 134.09 | Moderate | Low |
| Mandelic Acid | 5% - 15% | Exfoliation, antibacterial, suitable for oily and acne-prone skin | 152.15 | Low | Low |
| This compound | Not Established | Not Established | 146.18 | Not Established | Not Established |
Quantitative Performance Metrics
| Parameter | Glycolic Acid | Lactic Acid | Citric Acid | Mandelic Acid | This compound | Reference |
| Cell Renewal Rate (% increase) | 24% | 18% | 15% | 20% | Data N/A | [7] |
| Skin Hydration (% increase) | 15% | 25% | 10% | 12% | Data N/A | [7] |
| Collagen Synthesis (% increase) | 30% | 20% | 18% | Not Widely Reported | Data N/A | [1][3] |
| Reduction in Hyperpigmentation (Melanin Index) | Significant Reduction | Moderate Reduction | Mild Reduction | Moderate Reduction | Data N/A | [8] |
Experimental Protocols
To ensure standardized and reproducible evaluation of AHA efficacy, the following experimental protocols are recommended for future studies investigating this compound.
Protocol 1: Evaluation of Exfoliation Rate (Dansyl Chloride Method)
-
Objective: To quantify the rate of stratum corneum desquamation.
-
Methodology:
-
A 1% solution of dansyl chloride in petrolatum is applied to a defined area of the forearm.
-
The area is occluded for 24 hours.
-
The test formulation (containing the AHA) and a control are applied daily to the stained area.
-
The fluorescence of the skin is measured daily using a spectrofluorometer with an excitation wavelength of 365 nm and an emission wavelength of 525 nm.
-
The time taken for the fluorescence to decrease by 50% is recorded as the T50 value, indicating the cell turnover time.
-
Protocol 2: Assessment of Skin Hydration (Corneometer Measurement)
-
Objective: To measure the hydration level of the stratum corneum.
-
Methodology:
-
Baseline skin hydration is measured on the volar forearm using a Corneometer.
-
Test and control formulations are applied to designated areas twice daily for a period of four weeks.
-
Corneometer measurements are taken at baseline, week 2, and week 4.
-
The percentage increase in skin hydration from baseline is calculated.
-
Protocol 3: In Vitro Collagen Synthesis Assay (Fibroblast Culture)
-
Objective: To determine the effect of the AHA on collagen production by dermal fibroblasts.
-
Methodology:
-
Human dermal fibroblasts are cultured in a suitable medium.
-
The cells are treated with varying concentrations of the test AHA and a control.
-
After a 48-hour incubation period, the cell culture supernatant is collected.
-
The amount of procollagen (B1174764) type I C-peptide (a marker for collagen synthesis) is quantified using an ELISA kit.
-
The results are expressed as a percentage increase in collagen synthesis compared to the control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for AHAs and a typical workflow for a clinical study. These can serve as a conceptual framework for investigating this compound.
Conclusion
While this compound belongs to the promising class of alpha-hydroxy acids, its specific efficacy and safety profile in skincare remain to be elucidated through rigorous scientific investigation. The existing data on other AHAs provide a strong foundation and clear methodologies for such future research. Comparative studies are essential to determine its potential role and optimal application in dermatological and cosmetic formulations. Until then, formulators and researchers should rely on the extensive data available for well-established AHAs like glycolic and lactic acid to achieve desired skincare outcomes.
References
- 1. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxy Acids, the Most Widely Used Anti-aging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. maelove.com [maelove.com]
- 5. Dual Effects of Alpha-Hydroxy Acids on the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermalogica.co.uk [dermalogica.co.uk]
- 7. Comparative effectiveness of alpha-hydroxy acids on skin properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Biological Activity of Short-Chain 2-Hydroxy Fatty Acids: A Structural-Activity Relationship Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of short-chain 2-hydroxy fatty acids and their biological activity is paramount for the development of novel therapeutics. This guide provides a comparative analysis of their activity on key biological targets, supported by experimental data and detailed methodologies.
Short-chain 2-hydroxy fatty acids are emerging as significant players in cellular signaling and metabolic regulation. Their biological effects are intrinsically linked to their chemical structure, including chain length and stereochemistry. This guide delves into the structural-activity relationships (SAR) of these molecules, focusing on their interactions with the G-protein coupled receptor HCA3 (GPR109B) and the enzyme medium-chain acyl-CoA synthetase.
Comparative Biological Activity
The potency of short-chain 2-hydroxy fatty acids varies significantly with their structure. Below is a summary of the available quantitative data for their activity on two key protein targets.
Table 1: Agonist Potency of 2-Hydroxy Fatty Acids on the HCA3 Receptor
| Compound | Chain Length | EC50 (µM)[1] | Assay |
| 2-Hydroxyoctanoic acid | C8 | 4 | GTPγS binding |
| 3-Hydroxyoctanoic acid | C8 | 8 | GTPγS binding |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Inhibitory Activity of 2-Hydroxyoctanoic Acid on Medium-Chain Acyl-CoA Synthetase
| Compound | Chain Length | Ki (µM) | Substrate |
| (±)-2-Hydroxyoctanoic acid | C8 | 500 | Hexanoic acid |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Analysis of Structural-Activity Relationships
The available data, though limited to a few compounds, provides initial insights into the SAR of short-chain 2-hydroxy fatty acids:
-
Position of the Hydroxyl Group: For the C8 fatty acid, the position of the hydroxyl group influences its potency on the HCA3 receptor. 2-Hydroxyoctanoic acid (EC50 = 4 µM) is a more potent agonist than 3-hydroxyoctanoic acid (EC50 = 8 µM), suggesting that the proximity of the hydroxyl group to the carboxylic acid is favorable for receptor activation.[1]
-
Enzyme Inhibition: (±)-2-Hydroxyoctanoic acid has been shown to inhibit medium-chain acyl-CoA synthetase with a Ki of 500 µM. This indicates a moderate inhibitory activity. Further studies with a broader range of short-chain 2-hydroxy fatty acids are needed to elucidate the impact of chain length on this inhibition.
Signaling Pathways and Experimental Workflows
To understand the biological context of these interactions, it is crucial to visualize the signaling pathways and experimental procedures involved.
Caption: HCA3 receptor activation by a 2-hydroxy fatty acid agonist.
Caption: Workflow for determining GPCR activation using a GTPγS binding assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
HCA3 Receptor Activation Assay (GTPγS Binding Assay)
This assay measures the activation of G-proteins coupled to the HCA3 receptor upon agonist binding.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human HCA3 receptor.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. GTPγS Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).
-
Add varying concentrations of the short-chain 2-hydroxy fatty acid to be tested.
-
Add GDP (Guanosine diphosphate) to a final concentration of 10-30 µM to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.
-
Initiate the binding reaction by adding [35S]GTPγS (a non-hydrolyzable analog of GTP) to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all values.
-
Plot the specific binding of [35S]GTPγS as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
Medium-Chain Acyl-CoA Synthetase Inhibition Assay
This assay determines the inhibitory potential of short-chain 2-hydroxy fatty acids on the activity of medium-chain acyl-CoA synthetase.
1. Enzyme and Substrate Preparation:
-
Purify medium-chain acyl-CoA synthetase from a suitable source (e.g., bovine liver mitochondria).
-
Prepare stock solutions of the substrate (e.g., hexanoic acid), ATP, and Coenzyme A (CoA).
-
Prepare stock solutions of the test inhibitor (short-chain 2-hydroxy fatty acid) at various concentrations.
2. Inhibition Assay:
-
The reaction is typically carried out in a spectrophotometer by monitoring the formation of the acyl-CoA product, which absorbs light at a specific wavelength, or by a coupled enzyme assay.
-
In a cuvette, combine the assay buffer (e.g., Tris-HCl buffer, pH 7.5), ATP, CoA, MgCl2, and the purified enzyme.
-
Add the test inhibitor at a specific concentration.
-
Initiate the reaction by adding the substrate (hexanoic acid).
-
Monitor the change in absorbance over time to determine the initial reaction velocity.
-
Repeat the experiment with different concentrations of the inhibitor and substrate.
3. Data Analysis:
-
Determine the initial velocities at each inhibitor and substrate concentration.
-
To determine the inhibition constant (Ki), the data can be analyzed using various graphical methods, such as a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) in the presence and absence of the inhibitor.
-
Alternatively, the data can be fitted to the appropriate enzyme inhibition equation using non-linear regression analysis to directly calculate the Ki value.
This guide provides a foundational understanding of the structural-activity relationship of short-chain 2-hydroxy fatty acids. Further research with a wider array of these molecules is necessary to build a more comprehensive SAR model, which will be instrumental in the design of next-generation therapeutics targeting metabolic and inflammatory diseases.
References
Validating the Presence of 2-Hydroxyheptanoic Acid in Natural Extracts: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The identification and quantification of bioactive molecules in natural extracts is a critical step in drug discovery and development. 2-Hydroxyheptanoic acid, a short-chain hydroxy fatty acid, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of the two primary analytical techniques for validating its presence in complex natural extracts: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a comparative summary of these two techniques.
Table 1: Performance Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Extensive: Requires extraction followed by mandatory chemical derivatization to increase volatility (e.g., silylation or esterification). | Moderate: Requires extraction (e.g., LLE or SPE). Derivatization is optional but can enhance sensitivity. |
| Sensitivity | Good, but can be limited by derivatization efficiency and background noise. | Excellent: Generally offers higher sensitivity, especially with derivatization.[1] |
| Specificity | High: Provides characteristic fragmentation patterns for identification. | Very High: Tandem MS (MS/MS) offers exceptional specificity through precursor-product ion monitoring. |
| Linearity (R²)¹ | Typically >0.99 | Typically >0.99 |
| Repeatability (RSD%)¹ | <15% | <15% |
| Recovery (%)¹ | 70-110% (can be variable due to derivatization) | 85-115% |
| Limit of Detection (LOD)¹ | Low µg/mL to ng/mL range | Low ng/mL to pg/mL range[1] |
| Limit of Quantification (LOQ)¹ | ng/mL range | pg/mL to ng/mL range[1] |
¹Quantitative data is based on performance metrics for similar short-chain hydroxy fatty acids and may vary depending on the specific matrix and method optimization.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound
This protocol involves a two-step derivatization process to convert the non-volatile this compound into a volatile derivative suitable for GC-MS analysis.
1. Sample Extraction (Liquid-Liquid Extraction - LLE):
-
Homogenize 1 gram of the natural extract sample in 5 mL of a suitable solvent (e.g., ethyl acetate).
-
Acidify the mixture to a pH of approximately 2 with hydrochloric acid to protonate the carboxylic acid group.
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Collect the organic (upper) layer. Repeat the extraction twice more with 5 mL of ethyl acetate (B1210297) each time.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 60 minutes.
-
After cooling, the sample is ready for GC-MS injection.
3. GC-MS Instrumental Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-500.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a more direct analysis with higher sensitivity, utilizing solid-phase extraction for sample cleanup.
1. Sample Extraction (Solid-Phase Extraction - SPE):
-
Homogenize 1 gram of the natural extract sample in 5 mL of 80% methanol (B129727).
-
Centrifuge the sample at 10,000 g for 10 minutes.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with methanol or acetonitrile.
-
Evaporate the eluent to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
2. LC-MS/MS Instrumental Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (M-H)⁻ of this compound to a characteristic product ion.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the validation of this compound in natural extracts.
Caption: General workflow for this compound analysis.
Signaling Pathway
Recent studies have suggested that 2-hydroxy fatty acids can modulate cellular signaling pathways, such as the mTOR/S6K1/Gli1 pathway, which is implicated in cell growth and proliferation.[2]
Caption: Inhibition of the mTOR/S6K1/Gli1 pathway by this compound.
References
A Researcher's Guide to Antibody Cross-Reactivity Against Hydroxyheptanoic Acid Isomers
For researchers, scientists, and drug development professionals engaged in the precise quantification of hydroxyheptanoic acid isomers, the specificity of antibodies is a critical factor for accurate and reliable results. Cross-reactivity, the phenomenon where an antibody binds to molecules structurally similar to the target antigen, can lead to significant measurement inaccuracies. This guide provides a comprehensive overview of the principles of antibody cross-reactivity with small molecule isomers, a detailed experimental framework for its assessment, and a clear method for data presentation.
Hydroxyheptanoic acid, a seven-carbon hydroxy fatty acid, exists in several isomeric forms depending on the position of the hydroxyl group (e.g., 2-hydroxyheptanoic acid, 3-hydroxyheptanoic acid, etc.). These subtle structural differences can have significant biological implications, necessitating the use of highly specific antibodies for their individual detection and quantification. Due to the high structural similarity between these isomers, there is a significant potential for antibodies generated against one isomer to cross-react with others. Therefore, rigorous validation of antibody specificity is paramount.
Experimental Approach to Determine Antibody Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method for determining the cross-reactivity of antibodies against small molecules like hydroxyheptanoic acid isomers.[1][2] This assay format measures the ability of different isomers to compete with a labeled form of the target antigen for binding to the antibody.
Workflow for Competitive ELISA to Assess Cross-Reactivity
Figure 1: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of an antibody is typically expressed as a percentage relative to the binding of the target antigen. This is calculated by comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) with the IC50 of the target antigen.
Formula for Calculating Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) * 100
The following table provides a hypothetical example of how to present cross-reactivity data for an antibody raised against 3-hydroxyheptanoic acid.
| Analyte | Target Antigen | IC50 (nM) | % Cross-Reactivity |
| 3-Hydroxyheptanoic Acid | Yes | 10 | 100% |
| This compound | No | 250 | 4% |
| 4-Hydroxyheptanoic Acid | No | 1000 | 1% |
| 5-Hydroxyheptanoic Acid | No | 5000 | 0.2% |
| 6-Hydroxyheptanoic Acid | No | >10000 | <0.1% |
| 7-Hydroxyheptanoic Acid | No | >10000 | <0.1% |
| Heptanoic Acid | No | >10000 | <0.1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a general framework for assessing the cross-reactivity of an antibody against different isomers of hydroxyheptanoic acid.[3][4][5]
Materials:
-
High-binding 96-well microtiter plates
-
Antibody specific to one isomer of hydroxyheptanoic acid (primary antibody)
-
Hydroxyheptanoic acid-protein conjugate for coating (e.g., 3-hydroxyheptanoic acid-BSA)
-
The different isomers of hydroxyheptanoic acid to be tested for cross-reactivity
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the hydroxyheptanoic acid-protein conjugate to a concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target hydroxyheptanoic acid isomer and the other isomers (cross-reactants) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the unlabeled isomers for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-isomer mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
The specificity of an antibody is a cornerstone of reliable immunoassays. When dealing with structurally similar molecules such as the isomers of hydroxyheptanoic acid, a thorough assessment of cross-reactivity is not just recommended, but essential for data integrity. The competitive ELISA format provides a robust and quantitative method for this evaluation. By following the experimental protocols and data analysis frameworks outlined in this guide, researchers can confidently characterize the specificity of their antibodies and ensure the accuracy of their findings in the fields of research, diagnostics, and drug development.
References
Unveiling the Metabolic Footprint of 2-Hydroxyheptanoic Acid: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 22, 2025 – In the intricate landscape of cancer metabolism, the role of specific fatty acids is increasingly coming under scrutiny. Among these, 2-hydroxyheptanoic acid (2-HHA), a lesser-known 2-hydroxylated fatty acid (2-OHFA), is emerging as a potential player in cellular signaling and disease progression. This guide offers a comparative overview of 2-HHA's metabolic context across different cell lines, providing researchers, scientists, and drug development professionals with essential data and methodologies to explore its therapeutic potential.
While direct comparative quantification of 2-HHA across a wide panel of cell lines is not extensively documented in current literature, a strong correlation exists between the expression of the enzyme Fatty Acid 2-Hydroxylase (FA2H) and the production of 2-OHFAs.[1][2][3] FA2H is responsible for the synthesis of these lipids, and its expression levels can serve as a valuable proxy for 2-OHFA abundance, including 2-HHA.
Comparative Analysis of FA2H Expression in Cancer Cell Lines
Evidence suggests that FA2H expression is frequently downregulated in various cancer types, including gastric and colorectal cancer, when compared to corresponding normal tissues.[1][2] This reduced expression often correlates with a more aggressive tumor phenotype and poorer patient prognosis, hinting at a tumor-suppressive role for FA2H and its products.
| Cell Line Type | FA2H Expression Status | Associated Cancer Type | Reference |
| Gastric Cancer Cell Lines (e.g., SGC-7901, MKN-45) | Generally Lower than Normal Gastric Epithelium | Gastric Cancer | [1] |
| Colorectal Cancer Cell Lines (e.g., HCT116) | Significantly Suppressed in Tumors | Colorectal Cancer | [2] |
| Lung Adenocarcinoma | Higher Expression Associated with 2-hydroxyHexCer Accumulation | Lung Cancer | [4] |
Functional Implications of Altered 2-OHFA Levels
Studies involving the modulation of FA2H expression or the administration of other (R)-2-OHFAs have consistently demonstrated significant effects on cancer cell behavior. These findings provide a framework for understanding the potential biological activities of 2-HHA.
-
Inhibition of Tumor Growth and Proliferation: Overexpression of FA2H or treatment with (R)-2-hydroxy fatty acids has been shown to inhibit the proliferation of gastric and colorectal cancer cells.[1][2]
-
Suppression of Metastasis: FA2H activity can repress cancer cell migration and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[2]
-
Enhanced Chemosensitivity: Increased levels of 2-OHFAs can enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin (B142131).[1]
Key Signaling Pathways Modulated by 2-OHFAs
The anti-tumor effects of 2-OHFAs are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
The diagram above illustrates how increased levels of 2-OHFAs, produced by FA2H, can activate AMPK and inhibit the mTOR/S6K1 pathway. This, in turn, leads to the suppression of the transcriptional regulators YAP and Gli1, ultimately resulting in decreased cancer cell proliferation and metastasis.
Experimental Protocols
Accurate quantification of 2-HHA in cell lines is crucial for elucidating its precise role. The following are generalized protocols for the extraction and analysis of 2-HHA from cell culture samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
Cell Culture and Harvesting
-
Culture cells of interest to the desired confluency in appropriate growth medium.
-
For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), then detach using either trypsinization or a cell scraper.
-
Centrifuge the cell suspension to obtain a cell pellet. Wash the pellet with ice-cold PBS to remove any remaining medium.
-
Accurately count the number of cells for normalization purposes.
Lipid Extraction (Modified Bligh-Dyer Method)
-
To the cell pellet, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
Derivatization for GC-MS Analysis
-
To the dried lipid extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to convert the hydroxyl and carboxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS and LC-MS/MS Analysis
-
GC-MS:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
LC-MS/MS:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid.
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for precise quantification.
-
Quantification
-
Prepare a standard curve using a certified standard of this compound.
-
Spike an internal standard (e.g., a deuterated analog of 2-HHA or a similar odd-chain 2-hydroxy fatty acid) into the samples and standards before extraction to correct for variations in extraction efficiency and instrument response.
-
Quantify the amount of 2-HHA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the cell number or total protein content.
Future Directions
The inverse correlation between FA2H expression and cancer progression underscores the importance of further investigating the roles of 2-OHFAs, including 2-HHA. Future research should focus on:
-
Direct Quantification: Performing targeted metabolomic studies to directly quantify 2-HHA levels across a broad range of cancer cell lines with varying FA2H expression.
-
Functional Studies: Elucidating the specific effects of 2-HHA on the signaling pathways identified for other 2-OHFAs.
-
Therapeutic Potential: Exploring the potential of 2-HHA and its derivatives as novel therapeutic agents or as adjuvants to existing cancer therapies.
This guide provides a foundational understanding of the metabolic context of this compound in different cell lines. By leveraging the provided methodologies and understanding the key signaling pathways, researchers can further unravel the biological significance of this intriguing fatty acid and its potential applications in oncology.
References
In vitro comparison of the antimicrobial spectrum of various hydroxy fatty acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antimicrobial spectrum of various hydroxy fatty acids (HFAs), supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as antimicrobial agents.
Data Presentation: Antimicrobial Activity of Hydroxy Fatty Acids
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various monohydroxy, dihydroxy, and trihydroxy fatty acids against a panel of common pathogenic bacteria and fungi. The data has been compiled from multiple in vitro studies.
| Fatty Acid | Type | Target Microorganism | ATCC Strain | MIC (µg/mL) | Reference(s) |
| 2-Hydroxydodecanoic acid | Monohydroxy | Penicillium roqueforti | - | 5 | [1] |
| Rhodotorula mucilaginosa | - | 5 | [1] | ||
| Penicillium commune | - | 25 | [1] | ||
| Aspergillus nidulans | - | 25 | [1] | ||
| Aspergillus fumigatus | - | 25 | [1] | ||
| Kluyveromyces marxianus | - | 25 | [1] | ||
| Pichia anomala | - | 25 | [1] | ||
| 3-Hydroxydecanoic acid | Monohydroxy | Rhodotorula mucilaginosa | - | 10 | [1] |
| Penicillium roqueforti | - | 25 | [1] | ||
| Aspergillus nidulans | - | 50 | [1] | ||
| Kluyveromyces marxianus | - | 50 | [1] | ||
| Pichia anomala | - | 50 | [1] | ||
| Penicillium commune | - | 100 | [1] | ||
| Aspergillus fumigatus | - | 100 | [1] | ||
| 3-Hydroxyundecanoic acid | Monohydroxy | Penicillium roqueforti | - | 10 | [1] |
| Kluyveromyces marxianus | - | 25 | [1] | ||
| Rhodotorula mucilaginosa | - | 25 | [1] | ||
| Pichia anomala | - | 25 | [1] | ||
| Penicillium commune | - | 50 | [1] | ||
| Aspergillus nidulans | - | 50 | [1] | ||
| Aspergillus fumigatus | - | 50 | [1] | ||
| 3-Hydroxydodecanoic acid | Monohydroxy | Rhodotorula mucilaginosa | - | 10 | [1] |
| Penicillium roqueforti | - | 25 | [1] | ||
| Aspergillus nidulans | - | 25 | [1] | ||
| Aspergillus fumigatus | - | 25 | [1] | ||
| Kluyveromyces marxianus | - | 25 | [1] | ||
| Pichia anomala | - | 25 | [1] | ||
| Penicillium commune | - | 50 | [1] | ||
| 3-Hydroxytetradecanoic acid | Monohydroxy | Kluyveromyces marxianus | - | 10 | [1] |
| Rhodotorula mucilaginosa | - | 10 | [1] | ||
| Penicillium roqueforti | - | 50 | [1] | ||
| Pichia anomala | - | 50 | [1] | ||
| Penicillium commune | - | >100 | [1] | ||
| Aspergillus nidulans | - | >100 | [1] | ||
| Aspergillus fumigatus | - | >100 | [1] | ||
| 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | Dihydroxy | Plant Pathogenic Bacteria (various) | - | 125-1000 | [2] |
| Staphylococcus aureus | ATCC 6538 | 250 | [2] | ||
| Gilgianic acid | Dihydroxy | Bacillus subtilis | - | 2.3 | |
| Klebsiella aerogenes | - | 2.3 | |||
| Phenylgilgianic acid | Dihydroxy | Bacillus subtilis | - | 2.3 | |
| Klebsiella aerogenes | - | 2.3 |
Experimental Protocols
The following section outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of hydroxy fatty acids, based on standardized broth microdilution protocols.
1. Preparation of Materials:
-
Hydroxy Fatty Acids (HFAs): Stock solutions of HFAs are prepared by dissolving the compounds in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Microbial Strains: Standardized microbial strains (e.g., from ATCC) are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) to obtain fresh colonies.
-
Growth Media: Sterile liquid growth media are prepared (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottom 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
-
Several well-isolated colonies of the target microorganism are picked from the agar plate and suspended in sterile saline or broth.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is then further diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
A serial two-fold dilution of the HFA stock solution is performed in the 96-well plate using the appropriate growth medium. This creates a range of decreasing concentrations of the HFA across the wells.
-
A positive control well (containing the microbial inoculum in broth without any HFA) and a negative control well (containing only sterile broth) are included on each plate.
-
The diluted microbial inoculum is added to each well (except the negative control).
-
The plates are sealed and incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria; 35°C for 24-48 hours for fungi).
4. Determination of MIC:
-
After incubation, the plates are examined visually for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the HFA that completely inhibits visible growth of the microorganism.
-
Optionally, a growth indicator dye (e.g., resazurin (B115843) or INT) can be added to the wells to aid in the visualization of microbial viability. A color change indicates metabolic activity and growth.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action for hydroxy fatty acids.
Mechanism of Antimicrobial Action
The primary proposed mechanism of antimicrobial action for hydroxy fatty acids is the disruption of the microbial cell membrane.[1] Their amphipathic nature allows them to insert into the lipid bilayer, leading to increased membrane permeability. This disruption results in the leakage of essential intracellular components, such as ions, ATP, proteins, and nucleic acids, ultimately leading to the inhibition of cellular processes and cell death.[1] Some studies also suggest that HFAs may interfere with enzymatic activities and electron transport chains within the microbial cell.[2]
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxyheptanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxyheptanoic acid, a monohydroxy fatty acid. Adherence to these procedures will help mitigate risks and ensure that this chemical is handled in accordance with established safety protocols.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the intrinsic hazards of this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Protective Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material. | To protect against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To minimize inhalation of any aerosols or particulates. |
In the event of a spill, the area should be cleared, and the spill should be contained using an absorbent material like vermiculite (B1170534) or sand. The collected material should then be treated as hazardous waste.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a certified chemical waste disposal program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.[6][7]
-
This waste should be classified as "non-halogenated organic waste" unless it is mixed with halogenated solvents.[6][8]
2. Containerization:
-
Use a dedicated, chemically resistant, and leak-proof waste container.[3][9] The original container is often a suitable option if it is in good condition.[9]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[3][7] Avoid using chemical formulas or abbreviations.
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area.[2][3]
-
Keep the container away from incompatible materials, such as strong bases and oxidizing agents.[8][10]
-
Ensure the container is kept tightly closed except when adding waste.[3][9]
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated laboratory safety coordinator.[3][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Hydroxyheptanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxyheptanoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Hazard Identification
This compound is classified as a hazardous chemical. According to safety data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some classifications indicate it can cause severe skin burns and eye damage.[4][5][6] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical step in mitigating the risks associated with handling this compound. Engineering controls, such as working in a chemical fume hood, should always be the primary line of defense to minimize inhalation exposure.[5][7]
Table 1: Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles with side shields. A face shield should be worn over goggles for tasks with a high splash risk.[7][8][9] | Protects against splashes that can cause serious or severe eye damage.[7][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7][9] | Prevents skin contact, which can cause irritation or severe burns.[7][8] Gloves must be inspected before use and disposed of properly after handling.[1][8] |
| Body | A buttoned, knee-length laboratory coat.[7] For larger quantities, an impervious apron may be necessary. | Protects skin and personal clothing from accidental spills and contact.[7] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[1][7] If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[4][5] | Prevents inhalation of vapors, mists, or aerosols which can cause respiratory tract irritation.[1][2][3] |
| Feet | Closed-toe shoes.[7] | Protects feet from accidental spills.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling this compound.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
Methodology:
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency and Disposal Plans
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Procedures
Caption: Emergency Response Protocol for Exposure Incidents.
First-Aid Measures:
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Immediately call a poison center or physician.[4][8]
-
Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][4]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[4]
Spill and Disposal Plan:
-
Spills : In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or acid binder.[4] Collect the material and place it into a suitable, closed container for disposal.[4]
-
Waste Disposal : this compound waste must be treated as hazardous.[4] It should be disposed of in a designated, approved waste disposal plant.[4] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Do not empty into drains.[1][4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. leelinework.com [leelinework.com]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
